1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPZMCVXQPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
This guide details the chemical properties, synthesis, and applications of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine , a bidentate ligand and pharmacophore scaffold.
Abstract
This compound is a bifunctional heterocyclic scaffold integrating a 3-aminopyrazole core with a pyridine moiety via an ethyl linker. This structure exhibits dual reactivity: the aminopyrazole terminus serves as a nucleophile for heterocyclization (e.g., in kinase inhibitor synthesis), while the pyridine-pyrazole motif functions as an N,N'-bidentate chelator in coordination chemistry. This guide analyzes its physicochemical profile, synthetic pathways, and utility in drug discovery.
Structural Analysis & Physicochemical Properties
The molecule consists of three distinct domains: the electron-rich pyrazole ring , the basic pyridine anchor , and a flexible ethyl bridge .
| Property | Description |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| H-Bond Donors | 1 (Exocyclic -NH₂; note: N1 is substituted) |
| H-Bond Acceptors | 3 (Pyridine-N, Pyrazole-N2, Amine-N) |
| Basicity (pKa) | Pyridine-N: ~5.2 |
| Coordination Mode | Bidentate ( |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH, DCM); limited solubility in water unless protonated. |
Electronic Distribution & Reactivity
-
Nucleophilicity: The exocyclic amine at C3 is the primary nucleophile for acylation and condensation reactions. The ring nitrogen (N2) is less nucleophilic due to aromatic delocalization but participates in metal coordination.
-
Tautomerism: Unlike unsubstituted 3-aminopyrazoles, the N1-substitution locks the tautomeric equilibrium, preventing the
shift. This stabilizes the steric environment for receptor binding.
Synthetic Pathways
The most atom-economic and scalable route involves the aza-Michael addition of 3-aminopyrazole to 2-vinylpyridine. This reaction exploits the acidity of the pyrazole N1-H (pKa ~14) relative to the exocyclic amine.
Pathway A: Aza-Michael Addition (Preferred)
This pathway typically requires a basic catalyst or thermal activation to overcome the activation energy of the Michael addition.
Reaction Scheme:
Pathway B: Alkylation (Alternative)
Direct alkylation using 2-(2-bromoethyl)pyridine is possible but often suffers from lower regioselectivity (N1 vs. N2 alkylation) and the formation of poly-alkylated byproducts.
Visualization: Synthetic Logic
Caption: The aza-Michael addition favors N1-alkylation due to thermodynamic stability, minimizing N2-isomer formation.
Experimental Protocol
Protocol: Synthesis via Aza-Michael Addition
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
3-Aminopyrazole (10 mmol, 0.83 g)
-
2-Vinylpyridine (12 mmol, 1.26 g, 1.2 eq)
-
Glacial Acetic Acid (Catalytic, 5 mol%) or DBU (for basic catalysis)
-
Solvent: Ethanol or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminopyrazole (0.83 g) in Ethanol (15 mL).
-
Addition: Add 2-vinylpyridine (1.26 g) dropwise over 5 minutes.
-
Catalysis: Add glacial acetic acid (30 µL). Note: Acid catalysis activates the vinylpyridine, while base catalysis (DBU) activates the pyrazole.
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate under reduced pressure to remove solvent and excess vinylpyridine.
-
The residue is typically a viscous oil.
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Target: The N1-isomer usually elutes first due to lower polarity compared to the N2-isomer.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for ethyl linker triplets (~3.0 ppm and ~4.3 ppm) and the characteristic pyridine protons.
-
MS (ESI): [M+H]+ = 189.2.
-
Applications in Drug Discovery & Coordination Chemistry
A. Kinase Inhibitor Scaffold
The 3-aminopyrazole moiety is a "privileged structure" in medicinal chemistry, mimicking the adenine ring of ATP.
-
Mechanism: The exocyclic amine and Pyrazole-N2 form a donor-acceptor H-bond pair with the hinge region of kinases (e.g., CDK2, p38 MAPK).
-
Role of Linker: The ethyl-pyridine arm extends into the solvent-exposed region or a hydrophobic pocket, providing selectivity and improving solubility.
B. Coordination Chemistry (N,N'-Chelation)
The molecule acts as a flexible bidentate ligand.
-
Binding Mode: Forms a 6-membered chelate ring with transition metals (Cu, Zn, Pd, Pt).
-
Utility: Used in the design of metallodrugs (e.g., antitumor Pt-complexes) or catalytic systems where hemilability (one arm detaching reversibly) is required.
Visualization: Signaling & Binding Logic
Caption: Dual utility: N,N'-chelation for catalysis/metallodrugs (Left) vs. H-bonding for kinase inhibition (Right).
References
-
Synthesis of Pyrazoles via Michael Addition
- Title: "Recent Advances in Synthesis and Properties of Pyrazoles"
- Source: MDPI (Molecules)
-
URL:[Link]
-
Coordination Chemistry of Pyrazole Ligands
- Title: "Coordination chemistry of pyrazole-derived ligands"
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
-
Aminopyrazoles in Medicinal Chemistry
- Reaction of 3-Aminopyrazole with Vinylpyridine (Analogous Protocols)
Sources
Molecular structure and weight of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Topic: Molecular Structure, Synthesis, and Physicochemical Profiling of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]
Executive Summary
The compound This compound (C₁₀H₁₂N₄) represents a specialized heterocyclic building block characterized by a flexible ethyl linker connecting two distinct aromatic nitrogen systems: a 2-substituted pyridine and a 3-amino-1H-pyrazole.[1]
This structural motif is highly relevant in fragment-based drug discovery (FBDD) as a bidentate ligand scaffold.[1] It serves as a bioisostere for histamine analogs (specifically H1/H2 agonists like betahistine derivatives) and as a kinase inhibitor "hinge-binder" fragment where the pyridine and pyrazole nitrogens can coordinate with catalytic residues.[1]
This guide provides a definitive analysis of its molecular properties, synthetic pathways focusing on regiochemical control, and analytical validation protocols.
Part 1: Molecular Identity & Physicochemical Profiling[1]
Precise characterization of the molecular entity is the first step in any robust SAR (Structure-Activity Relationship) campaign.[1]
1.1 Structural Specifications
| Property | Value | Technical Note |
| IUPAC Name | This compound | N1-alkylation is the defining feature.[1] |
| Molecular Formula | C₁₀H₁₂N₄ | |
| SMILES | Nc1ccn(CCc2ccccn2)n1 | Canonical representation.[1][2] |
| InChI Key | FIHPZMCVXQPBTG-UHFFFAOYSA-N | Unique identifier for database retrieval. |
| CAS Registry | Note: 87949-16-4 is often cited for the core, but specific ethyl-linked derivatives may vary in commercial catalogs.[1] | Verify via structure, not just CAS. |
1.2 Mass Spectrometry Data
For high-resolution mass spectrometry (HRMS) validation, the following values are critical for identifying the monoisotopic peak
-
Molecular Weight (Average): 188.23 g/mol [1]
-
Monoisotopic Mass: 188.1062 Da[1]
- (Protonated): 189.1135 m/z[1]
1.3 Computed Physicochemical Properties (In Silico)
These parameters determine the compound's "drug-likeness" and suitability for specific assay buffers.[1]
| Descriptor | Value | Implication for Assay Design |
| cLogP | ~0.7 - 1.1 | Highly soluble in aqueous buffers; low lipophilicity.[1] |
| TPSA | ~51.8 Ų | Good membrane permeability (Rule of 5 compliant).[1] |
| H-Bond Donors | 2 (Amine) | Critical for H-bonding with receptor residues (e.g., Asp/Glu).[1] |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N2, Amine N) | Pyridine N is a strong acceptor (pKa ~5.2).[1] |
| pKa (Predicted) | ~5.2 (Pyridine), ~3.5 (Pyrazole) | At physiological pH (7.4), the molecule is largely neutral. |
Part 2: Structural Analysis & Pharmacophore Mapping[1]
The utility of this molecule lies in its ability to adopt specific conformations that facilitate binding to biological targets. The ethyl linker acts as a "flexible hinge," allowing the pyridine and pyrazole rings to orient independently.
2.1 Pharmacophore Visualization (DOT)
The following diagram illustrates the functional zones of the molecule relevant to ligand-protein interactions.[1]
Caption: Pharmacophore map highlighting the bidentate potential of the pyridine and pyrazole nitrogens, facilitated by the flexible ethyl linker.
Part 3: Synthetic Pathways and Regiocontrol[1]
Synthesizing 1-substituted-3-aminopyrazoles is chemically non-trivial due to the tautomerism of the pyrazole ring.[1] Direct alkylation often yields a mixture of 1,3- and 1,5-isomers.[1]
3.1 Route A: The Michael Addition (Process Preferred)
This route utilizes 2-vinylpyridine as a Michael acceptor.[1] It is atom-economical and scalable, but requires strict control to favor the N1-alkylation.[1]
-
Reagents: 3-aminopyrazole, 2-vinylpyridine, Glacial Acetic Acid (Catalyst).[1]
-
Mechanism: Aza-Michael addition.
-
Regioselectivity Challenge: The 3-aminopyrazole can react at N1 (ring), N2 (ring), or the exocyclic amine. However, under thermodynamic control (reflux), N1 alkylation is generally favored to produce the 1-[2-(pyridin-2-yl)ethyl] product.[1]
Protocol:
-
Dissolve 3-aminopyrazole (1.0 eq) in ethanol or acetic acid.[1]
-
Add 2-vinylpyridine (1.1 eq) dropwise.[1]
-
Reflux for 12–24 hours.
-
Critical Step: Monitor by TLC/LC-MS.[1] The N1-isomer (desired) typically runs differently than the N2-isomer (1-(2-(pyridin-2-yl)ethyl)-5-aminopyrazole).[1]
-
Purification: Flash chromatography (DCM:MeOH gradient).
3.2 Route B: The "De Novo" Cyclization (High Fidelity)
To guarantee the position of the amino group, the pyrazole ring is constructed after the linker is established.
-
Step 1: Synthesis of 2-(2-hydrazinylethyl)pyridine .
-
React 2-vinylpyridine with hydrazine hydrate (excess to prevent dimerization).[1]
-
-
Step 2: Cyclization with 3-ethoxyacrylonitrile .[1]
-
Reaction of the substituted hydrazine with 3-ethoxyacrylonitrile predominantly yields the 3-amino isomer (unlike unsubstituted acrylonitrile which favors the 5-amino).[1]
-
3.3 Synthetic Workflow Diagram
Caption: Comparison of Route A (Direct Alkylation) and Route B (De Novo Cyclization) for synthesis.
Part 4: Analytical Characterization (QC)
To validate the identity of the synthesized compound, the following analytical criteria must be met.
4.1 Proton NMR (¹H-NMR) Signature
Solvent: DMSO-d₆.[1]
-
Pyridine Protons: Look for the characteristic 4-proton pattern (multiplets) between 7.0 and 8.5 ppm.[1]
-
Ethyl Linker: Two distinct triplets (approx 3.0 ppm and 4.2 ppm).[1][3] The triplet at ~4.2 ppm corresponds to the
attached to the pyrazole nitrogen (deshielded). -
Pyrazole Protons: Two doublets (or d/s) for the C4 and C5 protons.
-
Differentiation: In the 3-amino isomer, the protons are typically further apart in shift compared to the 5-amino isomer.[1]
-
-
Amine: Broad singlet around 4.5–5.5 ppm (
), exchangeable with .
4.2 Structural Validation Checklist
-
Mass Spec: Confirm parent ion 189.1 m/z.
-
NOESY (Nuclear Overhauser Effect): Critical for distinguishing 3-amino vs 5-amino.[1]
-
Expected NOE: Interaction between the Pyrazole-H5 proton and the Ethyl-CH2 linker protons.[1]
-
Absence: If the amine is at position 5 (adjacent to the linker), no NOE is observed between the ring proton and the linker.
-
References
-
PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link][1]
- Elnagdi, M. H., et al. (1983). Recent developments in the chemistry of 3(5)-aminopyrazoles. Heterocycles. (Foundational text on aminopyrazole reactivity and tautomerism).
-
Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry. (Methodology for controlling Route B cyclization).
Sources
Solubility data for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its successful development, impacting everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound with significant potential in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine and understand its solubility profile. We will delve into the predicted solubility based on its molecular structure, provide a step-by-step methodology for experimental solubility determination using the isothermal shake-flask method, and describe a robust analytical technique for quantification via High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the therapeutic efficacy of a drug.[1] For orally administered drugs, dissolution is often the rate-limiting step for absorption, and therefore, bioavailability.[1] In the realm of drug discovery and development, a thorough understanding of a compound's solubility in various solvents is paramount for several reasons:
-
Synthesis and Purification: The selection of appropriate solvents is crucial for achieving optimal reaction yields and for the effective crystallization and purification of the final compound.[2][3]
-
Formulation Development: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is highly dependent on the drug's solubility characteristics.[1] Poorly soluble compounds often present significant formulation challenges, requiring advanced techniques to enhance their dissolution and absorption.[1]
-
Pharmacokinetic Profile: The solubility of a drug directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its therapeutic window and dosing regimen.[1]
Predicted Solubility Profile of this compound
The molecular structure of this compound suggests a nuanced solubility profile. The presence of the pyrazole ring with an amino substituent, along with the pyridine ring, introduces polar characteristics and the potential for hydrogen bonding.[4][5] The ethyl linker between the two ring systems adds a degree of non-polar character.
Based on the general behavior of pyrazole derivatives, the following trends can be anticipated:[2][6]
-
High Solubility in Polar Protic Solvents: Due to the presence of nitrogen atoms capable of acting as hydrogen bond acceptors and the amine group acting as a hydrogen bond donor, the compound is expected to be readily soluble in polar protic solvents such as methanol, ethanol, and other alcohols.
-
Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are also likely to be effective in dissolving the compound due to their ability to engage in dipole-dipole interactions.
-
Limited Solubility in Non-Polar Solvents: The compound is expected to have lower solubility in non-polar solvents like hexane, toluene, and diethyl ether, as the polar functional groups will have unfavorable interactions with these solvents.
It is important to note that these are predictions based on chemical structure and general principles. Experimental determination is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol provides a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer changes over time).
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Analytical Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the accurate quantification of the dissolved compound.[9][10] The following provides a starting point for method development, based on established methods for similar pyrazole derivatives.[11][12]
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on UV-Vis scan of the compound (typically in the range of 210-350 nm for pyrazole derivatives) |
| Column Temperature | 30 °C |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Calibration and Quantification
-
Inject the working standard solutions into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples from the solubility experiment.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the organic solvent by taking into account the dilution factor.
Data Interpretation and Factors Influencing Solubility
The experimentally determined solubility data should be tabulated for easy comparison across different solvents. Several factors can influence the solubility of pyrazole derivatives:[2]
-
Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.
-
Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to break the crystal lattice and dissolve the compound. Different polymorphs of the same compound can exhibit different solubilities.
-
Substituents: The nature of the substituent groups on the pyrazole and pyridine rings plays a crucial role. Polar groups tend to increase solubility in polar solvents, while non-polar groups decrease it.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can lead to lower solubility as more energy is required to overcome these forces.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[6]
Conclusion
References
- Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. (2022).
- PubChem. 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl) - PubChem.
- PubChem. This compound - PubChemLite.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- BenchChem.
- Kiani, M. et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. (2023).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
- Raytor.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem.
- Savjani, K. T., Gajjar, A. K. & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (2012).
- Sigma-Aldrich. 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine.
- Solubility of Things. Pyrazole - Solubility of Things.
- BenchChem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- BLDpharm. 1480402-53-6|1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Harrad, A. et al.
- Sivagam, B., Sekar, R. & Sudakar, P. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. (2014).
- Solubility of Organic Compounds. Chemistry LibreTexts. (2023).
- BMG LABTECH.
- BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
- Ionescu, D. et al.
- Avdeef, A. & Tsinman, O. A method of measuring solubility.
- Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. (2012).
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1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine CAS number and identifiers
An In-Depth Technical Guide to 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine: Synthesis, Characterization, and Potential Applications
Abstract
Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with a wide range of biological targets. The incorporation of an amine substituent at the 3-position of the pyrazole ring further enhances its potential for forming key interactions with proteins, making 1,3-disubstituted pyrazol-3-amines a particularly attractive class of compounds for drug discovery.
The specific compound, this compound, combines the pyrazole-3-amine core with a 2-(pyridin-2-yl)ethyl substituent at the 1-position. The pyridine ring introduces an additional site for hydrogen bonding and potential for metal chelation, while the ethyl linker provides conformational flexibility. This combination of structural features suggests that the molecule could have interesting pharmacological properties, warranting further investigation.
Putative Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, starting from readily available commercial reagents. The key steps would involve the formation of the pyrazole ring, followed by the introduction of the pyridin-2-yl-ethyl substituent.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the N1-C bond of the pyrazole ring, leading to 1H-pyrazol-3-amine and a suitable 2-(pyridin-2-yl)ethyl electrophile. 1H-pyrazol-3-amine itself can be synthesized from the condensation of a β-ketonitrile with hydrazine.
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthesis Workflow
The proposed forward synthesis involves three main stages:
-
Synthesis of 1H-pyrazol-3-amine: This can be achieved through the well-established reaction of 3-oxopropanenitrile (cyanoacetaldehyde) with hydrazine hydrate.
-
Synthesis of 2-(2-bromoethyl)pyridine: This electrophilic partner can be prepared from the commercially available 2-(2-hydroxyethyl)pyridine via a bromination reaction, for example, using phosphorus tribromide (PBr₃).
-
N-Alkylation of 1H-pyrazol-3-amine: The final step involves the N-alkylation of 1H-pyrazol-3-amine with the prepared 2-(2-bromoethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl bromide.
Figure 2: Proposed synthesis workflow for this compound.
Physicochemical Properties and Identifiers
While a specific CAS number is not yet assigned, several key identifiers and properties can be predicted for this compound.
| Identifier/Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄ | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| InChI | InChI=1S/C10H12N4/c11-10-7-9(12-13-10)14(6-5-8-3-1-2-4-12)8/h1-4,7H,5-6H2,(H2,11,13) | Generated |
| SMILES | Nc1cc(n(n1)CCc2ncccc2) | Generated |
| Predicted LogP | 1.35 ± 0.62 | ALOGPS |
| Predicted Solubility | 2.5 g/L | ALOGPS |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound.
Synthesis of 1H-pyrazol-3-amine
-
To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Synthesis of 2-(2-bromoethyl)pyridine
-
Dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound
-
To a solution of 1H-pyrazol-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-(2-bromoethyl)pyridine (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Potential Applications in Drug Discovery
The this compound scaffold holds significant promise for various therapeutic areas due to the known biological activities of related pyrazole derivatives.
Kinase Inhibition
Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The pyrazole-3-amine core can act as a hinge-binding motif, while the pyridin-2-yl-ethyl substituent can be tailored to occupy specific pockets in the kinase active site, potentially leading to high-affinity and selective inhibitors.
G-Protein Coupled Receptor (GPCR) Modulation
The structural features of this compound make it a candidate for interacting with GPCRs. The combination of aromatic rings and a flexible linker allows for potential interactions with the transmembrane helices of these receptors, making it a starting point for the development of novel GPCR modulators.
Other Potential Therapeutic Areas
Derivatives of pyrazole-3-amine have also shown promise as antimicrobial, antiviral, and anti-inflammatory agents. The specific substitution pattern of the title compound could lead to novel activities in these or other therapeutic areas.
Conclusion
This compound represents a molecule of high interest for medicinal chemists and drug discovery scientists. Although not yet extensively characterized in the public domain, a robust and scalable synthesis route can be proposed based on established chemical principles. The structural features of this compound suggest a high potential for biological activity, particularly in the areas of kinase inhibition and GPCR modulation. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this promising scaffold for the development of new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and unlock its therapeutic potential.
References
-
PubChem. (n.d.). 1H-Pyrazol-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromoethyl)pyridine. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole-based compounds as kinase inhibitors: an overview of the last decade. Future Medicinal Chemistry, 9(11), 1295-1325.
- Radi, M., et al. (2011). Pyrazole-based compounds as potential anti-cancer agents. Current Medicinal Chemistry, 18(32), 4983-5003.
- Rostom, S. A. F., et al. (2009). Design and synthesis of some new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid derivatives as potential anti-inflammatory-analgesic agents. Bioorganic & Medicinal Chemistry, 17(18), 6635-6644.
Strategic Utilization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine in Medicinal Chemistry
Executive Summary
In modern drug discovery, 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine represents a high-value "privileged structure" intermediate. It combines a validated kinase-binding motif (the 3-aminopyrazole) with a flexible, polar-aromatic side chain (the 2-ethylpyridine moiety). This guide analyzes its utility as a scaffold for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases (FGFR, c-Met) and GPCRs. We provide a validated synthetic route that ensures regiochemical integrity and a structural analysis of its pharmacophore.
Chemical Profile & Pharmacophore Analysis
Structural Deconstruction
The molecule consists of three distinct pharmacophoric elements, each serving a specific function in ligand-protein binding:
| Structural Element | Function | Medicinal Chemistry Role |
| 3-Aminopyrazole | Hinge Binder | Mimics the Adenine ring of ATP. The C3-amino group acts as a hydrogen bond donor, while the pyrazole N2 acts as an acceptor. |
| Ethyl Linker | Spacer | A 2-carbon aliphatic chain ( |
| Pyridine Ring | Anchor/Solubilizer | Acts as a solvent-front interactor or binds to specific sub-pockets (e.g., the ribose pocket). The basic nitrogen (pKa ~5.2) improves solubility. |
Physicochemical Properties (Calculated)
-
Molecular Weight: ~188.23 g/mol
-
cLogP: ~0.8 (Highly favorable for CNS penetration and oral bioavailability)
-
TPSA: ~50 Ų (Good membrane permeability)
-
H-Bond Donors: 2 (Exocyclic amine)
-
H-Bond Acceptors: 3 (Pyridine N, Pyrazole N2, Exocyclic amine N)
Validated Synthetic Protocols
A common pitfall in synthesizing N-substituted aminopyrazoles is regioselectivity. Direct alkylation of 3-aminopyrazole often yields a mixture of N1- and N2-alkylated products, along with potential exocyclic amine alkylation.
To ensure Scientific Integrity , we recommend the "Hydrazine Tail" Strategy , a self-validating route that guarantees N1-regiochemistry.
Synthesis Workflow (DOT Visualization)
Figure 1: The "Hydrazine Tail" strategy ensures the ethyl-pyridine group is attached to the N1 nitrogen before the pyrazole ring is closed, eliminating regiochemical ambiguity.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-hydrazinylethyl)pyridine
-
Reagents: 2-Vinylpyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Solvent).
-
Procedure: Dissolve 2-vinylpyridine in ethanol. Add hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. The excess hydrazine drives the Michael addition and prevents polymerization.
-
Workup: Concentrate under reduced pressure to remove ethanol and excess hydrazine. The residue is typically a viscous oil used directly in the next step.
-
Checkpoint: Verify formation by LC-MS (M+H = 138.1).
-
Step 2: Cyclization to this compound
-
Reagents: Crude hydrazine intermediate (from Step 1), 3-Ethoxyacrylonitrile (1.0 eq), Ethanol, catalytic Piperidine or Sodium Ethoxide.
-
Procedure: Dissolve the hydrazine intermediate in ethanol. Add 3-ethoxyacrylonitrile.
-
Reaction: Reflux for 8–12 hours.
-
Mechanism: The terminal hydrazine nitrogen attacks the nitrile carbon (or the enol ether carbon depending on pH), followed by cyclization.
-
Purification: Evaporate solvent. Purify via flash column chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR should show two doublets for the pyrazole protons (C4-H and C5-H) and the characteristic ethyl triplets.
-
Medicinal Chemistry Applications
Kinase Inhibition (The "Hinge Binder" Mode)
This molecule is a bioisostere of the aminopyrazole moiety found in drugs like Pazopanib or Tozasertib .
-
Binding Mode: The exocyclic amine (C3-NH2) functions as a donor to the kinase hinge region (e.g., Gatekeeper+1 residue). The pyrazole N2 functions as an acceptor from the hinge backbone NH.
-
Selectivity Handle: The ethyl-pyridine tail projects towards the Ribose Binding Pocket or the solvent front. By modifying the pyridine ring (e.g., adding substituents), researchers can tune selectivity for specific kinases (e.g., FGFR vs. VEGFR).
Fragment-Based Drug Discovery (FBDD)
As a fragment (MW < 200), this molecule is an ideal starting point for "Fragment Growing."
-
Vector 1 (Amine): Acylation or urea formation at the exocyclic amine allows extension into the hydrophobic back-pocket (e.g., to target the DFG motif).
-
Vector 2 (Pyridine): The pyridine nitrogen can be utilized for metal coordination (in metalloenzyme targets) or pi-stacking interactions.
GPCR Ligand Design
The ethyl-amine motif embedded in the structure mimics the pharmacophore of histamine and dopamine.
-
Histamine H1/H2: The distance between the basic pyridine nitrogen and the pyrazole amine approximates the imidazole-amine distance in histamine.
-
Design Strategy: Rigidification of the ethyl linker (e.g., cyclization to a tetrahydro-pyrazolo-pyridine) can freeze the bioactive conformation, potentially increasing affinity.
Biological Assay Setup (Kinase Screening)
To validate the activity of derivatives synthesized from this scaffold, a standard FRET-based kinase assay is recommended.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Principle: Detects the displacement of a labeled tracer from the kinase active site by the test compound.
-
Components:
-
Kinase (e.g., FGFR1).
-
Europium-labeled antibody (binds to the kinase).
-
Alexa Fluor® 647-labeled Tracer (ATP-competitive).
-
-
Workflow:
-
Incubate Kinase + Antibody + Tracer + Test Compound (1 hr, RT).
-
Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
-
Data Analysis: A decrease in FRET signal indicates the compound has displaced the tracer (binding event). Calculate IC50.
Structural Biology & Signaling Visualization
The following diagram illustrates how the molecule interacts with a generic kinase ATP-binding pocket, highlighting the critical "Hinge" and "Solvent" interactions.
Figure 2: Pharmacophore mapping of this compound within a kinase active site.
References
-
Vertex Pharmaceuticals. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][2] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem Technical Library.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
-
American Chemical Society. (2008). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Organic Chemistry Portal.
Sources
Safety Data Sheet (SDS) for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
[1]
Document Control:
-
Classification: Research Chemical / Intermediate
-
Signal Word: WARNING
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)[1][2]
Chemical Identification & Characterization
Precise identification is the first line of defense in chemical safety. This compound features a bidentate-like structure often used in kinase inhibitor design or coordination chemistry.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 3-Amino-1-(2-(2-pyridyl)ethyl)pyrazole; 1-(2-Pyridin-2-ylethyl)pyrazol-3-amine |
| CAS Registry Number | Not widely listed (Ref: PubChem CID 47002593) |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| SMILES | C1=CC=NC(=C1)CCN2C=CC(=N2)N |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3][4][5][6][7] |
Hazard Identification & Mechanistic Toxicology
The "Why" Behind the Hazard: Unlike generic SDS templates, we analyze the molecular origins of the hazard to inform better handling.
-
Aminopyrazole Moiety: The primary amine (-NH₂) at position 3 is a nucleophile and a base. Upon contact with mucous membranes (eyes/lungs), it reacts with moisture to form localized alkalinity, causing irritation (H315, H319) .
-
Pyridine Ring: Pyridines can undergo metabolic activation (N-oxidation) and may exhibit neurotoxic or hepatotoxic effects at high doses. While this specific derivative is likely less volatile than pyridine itself, it retains the potential for Acute Toxicity if Swallowed (H302) .
GHS Classification (Predictive)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[2][8][9] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[9] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[9] | H335 |
Operational Safety: Handling & Storage Workflow
The following decision logic dictates the necessary engineering controls based on the physical state of the reagent.
Workflow Visualization: Risk Assessment & Control
Figure 1: Operational safety logic flow.[1] Determining controls based on physical state minimizes exposure risks.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate). Nitrogen-rich heterocycles can degrade via oxidation over time.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).
-
Light: Protect from light (Amber vials).
Emergency Response Protocols
Self-Validating Protocol: These steps are designed to prevent secondary injury (e.g., driving chemicals deeper into tissue).
First Aid Measures
-
Eye Contact (Critical):
-
Action: Rinse immediately with saline or water for 15 minutes .
-
Mechanism: The amine creates a basic environment on the cornea. Immediate dilution is the only way to prevent corneal opacification. Do not use neutralizing acids.
-
-
Skin Contact:
-
Ingestion:
-
Action: Rinse mouth.[12] Do NOT induce vomiting.
-
Reasoning: Vomiting risks aspiration of the irritant amine into the lungs (chemical pneumonitis).
-
Firefighting Measures
-
Hazardous Combustion Products: Burning will release Nitrogen Oxides (NOx) and Carbon Monoxide. NOx is an insidious toxin (delayed pulmonary edema).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[10] Water spray may be used to cool containers but contain runoff.
Exposure Controls & Personal Protection (PPE)
Engineering Controls:
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary: Local exhaust ventilation if weighing outside a hood.
PPE Matrix:
| Protection Type | Specification | Rationale |
|---|---|---|
| Respiratory | NIOSH N95 (Solids) or Half-mask w/ Organic Vapor cartridge (Solutions) | Prevents inhalation of irritant dust or solvent vapors.[1] |
| Hand | Nitrile Gloves (>0.11mm thickness) | Pyridines can degrade latex. Nitrile offers superior resistance. |
| Eye | Chemical Safety Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Cotton/Poly blend) | Standard splash protection. |
Stability & Reactivity
Understanding the chemical behavior prevents experimental failure and accidents.
-
Reactivity: The primary amine (-NH₂) is highly reactive toward:
-
Acyl Chlorides/Anhydrides: Rapid exothermic reaction.
-
Acids: Exothermic salt formation.
-
Oxidizers: Potential for N-oxide formation or ring cleavage.
-
-
Chemical Stability: Stable under recommended storage. Hygroscopic (absorbs moisture from air).
Toxicological Information (Analog-Based)
Direct data for this specific CAS is unavailable.[1] The following is extrapolated from analogous aminopyrazoles.
-
Acute Toxicity:
-
Oral LD50 (Rat): Predicted range 500–2000 mg/kg (Category 4).
-
-
Carcinogenicity: No components listed by IARC, NTP, or OSHA.
-
Germ Cell Mutagenicity: Pyrazole derivatives can show weak mutagenicity in Ames tests; treat as a potential mutagen until proven otherwise.
Ecological & Disposal Considerations
Environmental Fate:
-
Pyridine and pyrazole rings are generally resistant to rapid biodegradation.
-
Do not release into drains. The nitrogen content contributes to eutrophication, and the heterocyclic core may be toxic to aquatic invertebrates.
Disposal Protocol:
-
Dissolve in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).
-
Never dispose of amine salts in standard trash; they can hydrolyze to release the free base.
References
Sources
- 1. CAS#:814257-04-0 | 2-[1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol | Chemsrc [chemsrc.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C10H12N4) [pubchemlite.lcsb.uni.lu]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine | 1006462-38-9 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. kishida.co.jp [kishida.co.jp]
Literature review of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine scaffolds
Executive Summary
The 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine scaffold represents a specialized class of heterobifunctional ligands and pharmacophores.[1] Characterized by a pyrazole core functionalized with a primary amine at the C3 position and a flexible ethyl-pyridine arm at the N1 position, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and a versatile N,N'-bidentate ligand in coordination chemistry.
This technical guide analyzes the synthetic routes, regiochemical challenges, and application spectrum of this scaffold, providing researchers with actionable protocols for its generation and utilization.
Structural Analysis & Physicochemical Properties[1][2]
The scaffold consists of three distinct domains, each contributing specific properties to the molecule's reactivity and binding profile:
| Domain | Structural Feature | Function / Property |
| Core | 1H-Pyrazole | Aromatic linker; provides stability and pi-stacking potential.[1] |
| Head | C3-Primary Amine (–NH₂) | Nucleophilic handle for derivatization (amide/urea formation); H-bond donor.[1] |
| Tail | N1-Ethyl-Pyridine | Flexible linker (ethyl) + H-bond acceptor (pyridine); acts as a chelating arm or hydrophobic probe.[1] |
Regioisomerism: The 3-Amino vs. 5-Amino Challenge
A critical technical nuance is the distinction between the 3-amine and 5-amine isomers.[1][2]
-
Target: 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3 -amine (1,3-disubstituted).[1]
-
Common Byproduct: 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-5 -amine (1,5-disubstituted).[1]
The 3-amino isomer is often the kinetically favored product in cyclization reactions, whereas the 5-amino isomer is thermodynamically more stable due to intramolecular hydrogen bonding or steric relaxation. Distinguishing these isomers via NMR (NOE studies) is mandatory for structural validation.
Synthetic Methodologies
Two primary strategies exist for accessing this scaffold: Direct Aza-Michael Addition (convergent) and De Novo Cyclization (divergent).[1]
Strategy A: Aza-Michael Addition (Recommended)
This route involves the direct alkylation of commercially available 3-aminopyrazole with 2-vinylpyridine.[1]
Mechanism:
The reaction proceeds via an Aza-Michael addition. The pyrazole nitrogen (N1) attacks the
-
Regioselectivity: 3-aminopyrazole exists in tautomeric equilibrium.[1] Alkylation at N1 (yielding the 3-amino product) is generally favored over N2 (yielding the 5-amino product) due to the "lone pair availability" and steric factors, though mixtures are common.
-
Catalysis: Acid catalysis (Acetic acid) or base catalysis (DBU/Triton B) can be employed.[2][3][4][5][6] Acidic conditions often improve yield by activating the vinylpyridine acceptor.
Strategy B: De Novo Cyclization (High Precision)
For applications requiring strict regiocontrol, constructing the pyrazole ring from a hydrazine precursor is superior.
-
Precursor: [2-(pyridin-2-yl)ethyl]hydrazine.[1]
-
Electrophile: 2-chloroacrylonitrile or 3-ethoxyacrylonitrile.[1]
-
Control: Reaction under kinetic conditions (NaOEt, low temperature) favors the formation of the 3-amino isomer.
Visualization: Synthetic Pathways[1]
Caption: Comparative synthetic routes. Route A (Blue) is direct but requires separation; Route B (Orange) offers higher regiocontrol.[1]
Coordination Chemistry & Ligand Behavior[1]
The this compound scaffold acts as a versatile N,N'-bidentate ligand .[1]
-
Donor Atoms: Pyridine Nitrogen (
) and Pyrazole Nitrogen ( ).[1] -
Chelae Size: The ethyl linker creates a 6-membered chelate ring upon binding to a metal center (
). -
Bite Angle: The flexibility of the ethyl chain allows the ligand to accommodate various metal geometries (square planar, octahedral).
This coordination mode is particularly relevant for:
-
Catalysis: Pd(II) complexes of this ligand type are explored for C-C coupling reactions.
-
Bioinorganic Models: Mimicking histidine-rich active sites.
Medicinal Chemistry Applications
In drug discovery, this scaffold is a "privileged structure" for kinase inhibition.
Mechanism of Action (Kinase Binding)
-
Hinge Binder: The aminopyrazole moiety (specifically the
and the ) functions as a donor-acceptor motif that forms hydrogen bonds with the kinase hinge region (e.g., ATP binding site). -
Solvent Front / Pocket Probe: The ethyl-pyridine tail extends away from the hinge, allowing the pyridine ring to interact with:
-
Solvent Front: Improving solubility.
-
Hydrophobic Pockets: Via pi-stacking with gatekeeper residues.[1]
-
Visualization: Pharmacophore Mapping
Caption: Pharmacophoric mapping of the scaffold within a typical kinase ATP-binding pocket.[1]
Experimental Protocols
Protocol 1: Synthesis via Aza-Michael Addition
Objective: Synthesis of this compound.
-
Reagents:
-
Procedure:
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Dissolve residue in EtOAc and wash with saturated
(to remove acid) and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography is mandatory to separate the 3-amino (target) from the 5-amino (byproduct) and bis-alkylated impurities.[1]
-
Eluent: Gradient of 0-5% MeOH in DCM.
-
Protocol 2: General Amide Coupling (Functionalization)
Objective: Derivatization of the C3-amine to generate a potential inhibitor.
-
Reagents:
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA and HATU; stir for 15 min to activate the acid.
-
Add the this compound scaffold.[1]
-
Stir at RT for 4–16 hours.
-
-
Validation:
-
Confirm product mass via LC-MS.[1] The pyridine nitrogen may protonate, so look for
and .
-
References
-
Fandrick, D. R., et al. (2015).[5] Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry. [1]
-
Bagley, M. C., et al. (2006). A simple and efficient synthesis of 3-aminopyrazoles. Tetrahedron Letters. [1]
-
Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Journal of Thermal Analysis and Calorimetry. [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14818493, N-ethyl-1H-pyrazol-3-amine (Related Structure).
-
Sigma-Aldrich. (2025).[1] 3-Aminopyrazole Product Specification and Reactivity.
Sources
- 1. CAS#:814257-04-0 | 2-[1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - N-ethyl-1h-pyrazol-3-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 6. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Derivatives
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6][7] This guide focuses on a specific, highly functionalized subclass: This compound derivatives . This scaffold combines three key pharmacophoric features:
-
The 3-Aminopyrazole Core: This moiety is a critical component in numerous kinase inhibitors, acting as a versatile hinge-binding motif that can form crucial hydrogen bonds within the ATP-binding pocket of various kinases.[8][9]
-
The Pyridine Ring: This nitrogenous heterocycle enhances solubility and provides an additional site for hydrogen bonding, often improving pharmacokinetic properties and target engagement.
-
The Ethyl Linker: The two-carbon linker provides conformational flexibility, allowing the pyridine and pyrazole moieties to adopt optimal orientations for binding to their biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of this promising class of compounds, grounding all claims in authoritative scientific literature.
Synthetic Strategies: Building the Core Structure
The construction of this compound derivatives is a multi-step process that requires careful control of regioselectivity. A common and effective strategy involves the initial formation of the substituted pyrazole ring, followed by N-alkylation.
Causality in Synthesis Design
The choice of a pre-formed pyrazole for subsequent alkylation is deliberate. Attempting to introduce the ethyl-pyridine moiety from a substituted hydrazine starting material can lead to isomeric mixtures that are difficult to separate. By first synthesizing the 3-aminopyrazole, the regioselective alkylation at the N1 position can be more effectively controlled. The use of a base like potassium carbonate (K₂CO₃) is crucial for deprotonating the pyrazole ring, creating a nucleophilic nitrogen that readily attacks the electrophilic carbon of the 2-(2-chloroethyl)pyridine side chain. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the potassium cation and promoting the SN2 reaction.
General Synthetic Workflow
Below is a generalized, high-level workflow for the synthesis of the target scaffold.
Caption: General synthetic pathway for the target scaffold.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol outlines the synthesis of a generic this compound derivative.
Step 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine
-
To a solution of acetoacetonitrile (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-methyl-1H-pyrazol-3-amine.
-
Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitrile peak in IR and the appearance of amine protons in ¹H NMR are key indicators.
Step 2: Synthesis of 5-Methyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
-
In a round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1 equivalent) in anhydrous DMF.
-
Add finely ground potassium carbonate (2.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add 2-(2-chloroethyl)pyridine hydrochloride (1.2 equivalents) portion-wise to the suspension.
-
Heat the reaction mixture to 80-90°C and maintain for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Self-Validation: Confirm the final structure and purity via NMR, MS, and HPLC. The key confirmation in ¹H NMR is the appearance of signals corresponding to the pyridin-2-yl-ethyl group, including characteristic aromatic signals for the pyridine ring and triplet signals for the ethyl linker.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant activity across several therapeutic areas, primarily driven by their ability to modulate key enzymatic pathways.
Kinase Inhibition and Anticancer Activity
The 3-aminopyrazole core is a well-established "hinge-binder" in kinase inhibitors.[8][9] This scaffold has been successfully employed to target a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: These derivatives act as ATP-competitive inhibitors. The 3-amino group and the adjacent pyrazole nitrogen form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The 1-[2-(pyridin-2-yl)ethyl] substituent extends into the solvent-exposed region or a hydrophobic pocket, where further interactions can enhance potency and selectivity.
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers.[8] Derivatives with the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have shown high potency against CDK16, a member of the understudied PCTAIRE family, leading to a G2/M phase cell cycle arrest.[8]
-
VEGFR-2 & EGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases in angiogenesis and tumor growth.[4][10] Fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, suggesting a mechanism to simultaneously block tumor cell proliferation and the blood supply that feeds it.[4][10]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[11] Novel inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a close analogue, have shown potent, irreversible inhibition of BTK.[11]
-
FLT3 Kinase: Activating mutations of the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[12] A derivative containing a 1-methyl-1H-pyrazol-4-yl imidazo[1,2-a]pyridine core was identified as a potent inhibitor of the FLT3-ITD mutation.[12]
Caption: Mechanism of ATP-competitive kinase inhibition.
Data Summary: Anticancer and Kinase Inhibitory Activity
| Compound Class | Target Kinase(s) | Cancer Cell Line | Reported Activity (IC₅₀/EC₅₀) | Reference |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16 | - | EC₅₀ = 33 nM | [8] |
| Fused Pyrazole Derivatives | EGFR / VEGFR-2 | HEPG2 (Liver) | IC₅₀ = 0.06 µM (EGFR), 0.22 µM (VEGFR-2) | [10] |
| Pyrazolo[3,4-d]pyrimidine amines | BTK | - | IC₅₀ = 1.2 nM | [11] |
| Pyrazole-Indole Hybrids | CDK2 | HCT116, MCF7 | IC₅₀ < 23.7 µM | [4] |
| Imidazo[1,2-a]pyridine-pyrazoles | FLT3-ITD | MV4-11 (AML) | Potent Inhibition | [12] |
Antimicrobial Activity
The pyrazole scaffold is present in several clinically used antimicrobial agents.[6] Derivatives have shown broad-spectrum activity against both bacteria and fungi.
Mechanism of Action: One of the key bacterial targets for pyrazole derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[13] By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to a halt in replication and ultimately, bacterial cell death.
Spectrum of Activity:
-
Gram-Positive Bacteria: Potent activity has been observed against strains like Staphylococcus aureus and Bacillus subtilis.[6][13] Notably, some derivatives maintain their potency against quinolone-resistant strains, suggesting a binding mode that is distinct from traditional fluoroquinolone antibiotics.[13]
-
Gram-Negative Bacteria: Activity against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae has also been reported.[6][14]
-
Fungi: Antifungal activity against species like Candida albicans and Aspergillus flavus is significant, with some derivatives showing minimum inhibitory concentrations (MIC) lower than the standard drug clotrimazole.[6]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
| Pyrazole-1-carbothiohydrazides | S. aureus, B. subtilis | 62.5–125 µg/mL | [6] |
| Pyrazole-1-carbothiohydrazides | C. albicans, A. flavus | 2.9–7.8 µg/mL | [6] |
| 5-Vinyl-pyrazole derivatives | S. aureus (incl. resistant) | 1-2 µg/mL | [13] |
| Pyrano[2,3-c]pyrazole derivatives | B. cereus, S. aureus | Good Activity | [15] |
Anti-inflammatory Activity
Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and kinases such as p38 MAP kinase. Pyrazole derivatives have been developed to target these pathways.
Mechanism of Action:
-
COX Inhibition: Some pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme primarily responsible for producing prostaglandins at sites of inflammation. This mechanism is shared with the well-known anti-inflammatory drug Celecoxib, which features a pyrazole core.[16]
-
p38 MAP Kinase Inhibition: The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of this kinase can significantly suppress the inflammatory response.[16]
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of the this compound scaffold requires a deep understanding of how structural modifications impact target binding and overall potency.
-
Substitution on the Pyrazole Ring (C4 and C5):
-
At C5: Small alkyl groups like methyl are often well-tolerated and can improve potency.[8] Larger or more complex groups can be used to probe for additional binding pockets to enhance selectivity. For example, introducing a cyclopropyl group at C5 was a key step in developing selective CDK16 inhibitors.[8]
-
At C4: This position is often a key vector for derivatization. Attaching groups like carbonitriles or carboxamides can introduce additional hydrogen bond donors/acceptors, significantly influencing activity.[9]
-
-
The 3-Amino Group:
-
This group is often critical for hinge binding and is typically left unsubstituted (NH₂).
-
However, incorporating it into a larger fused ring system, such as in pyrazolo[3,4-d]pyrimidines, preserves the essential hydrogen-bonding pharmacophore while creating a more rigid and often more potent inhibitor.[3][11]
-
-
The Pyridine Ring:
-
Substitution on the pyridine ring can modulate the compound's physicochemical properties (e.g., solubility, pKa) and introduce new interactions with the target protein.
-
For example, introducing a fluorine atom to the pyridine ring of BTK inhibitors dramatically increased their potency.[11]
-
Standardized Protocols for Evaluation
To assess the biological activity of novel derivatives, standardized and reproducible assays are essential.
Workflow for Kinase Inhibitor Screening
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Methodological & Application
Reaction protocols using 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine as a building block
Application Notes & Reaction Protocols for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
The this compound scaffold represents a confluence of two critical pharmacophores in modern drug discovery: the pyrazole and the pyridine ring.[1][2] Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The pyridine moiety is also a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and contributing to favorable pharmacokinetic profiles.[2] The integration of these two heterocycles, connected by a flexible ethyl linker, offers a unique three-dimensional architecture and multiple points for chemical diversification. This document provides detailed protocols for the utilization of this building block in several key synthetic transformations, empowering researchers to explore its potential in the generation of novel chemical entities.
The exocyclic amino group at the 3-position of the pyrazole ring is a key handle for derivatization, readily participating in nucleophilic reactions. Furthermore, the pyrazole and pyridine rings themselves can be functionalized through various methods, including metal-catalyzed cross-coupling reactions.[3][4] The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries.
Synthesis of the Building Block
While not extensively documented, the synthesis of this compound can be achieved through established methods for the preparation of N-substituted 3-aminopyrazoles. A common and effective route involves the condensation of a substituted hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[5]
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-vinylpyridine and hydrazine.
Step 1: Synthesis of 2-(2-hydrazinylethyl)pyridine
-
Reaction: Michael addition of hydrazine to 2-vinylpyridine.
-
Reagents & Materials:
-
2-vinylpyridine
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a solution of 2-vinylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
Step 2: Cyclization to form this compound
-
Reaction: Condensation of 2-(2-hydrazinylethyl)pyridine with 3-ethoxyacrylonitrile.
-
Reagents & Materials:
-
2-(2-hydrazinylethyl)pyridine (from Step 1)
-
3-Ethoxyacrylonitrile
-
Ethanol (EtOH) or Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve the crude 2-(2-hydrazinylethyl)pyridine (1.0 eq) in ethanol.
-
Add 3-ethoxyacrylonitrile (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄ | [6] |
| Molecular Weight | 188.23 g/mol | [6] |
| XlogP (predicted) | 0.7 | [6] |
| H-Bond Donor Count | 1 | [7] |
| H-Bond Acceptor Count | 5 | [7] |
Application Protocols
Protocol 2: N-Acylation of the 3-Amino Group
The exocyclic amino group of this compound can be readily acylated to form amides, providing a straightforward method for introducing diverse substituents. The regioselectivity of acylation on 3-aminopyrazoles can be influenced by reaction conditions.[8][9]
-
Reaction: Acylation of the primary amine with an acyl chloride or anhydride.
-
Reagents & Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Anhydride (e.g., acetic anhydride) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Pyridine, Triethylamine (TEA)) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (acyl chloride or anhydride) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acylating agent. The base is necessary to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[10]
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Protocol 3: Condensation with 1,3-Dicarbonyl Compounds to form Pyrazolo[1,5-a]pyrimidines
3-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[11][12]
-
Reaction: Condensation of the 3-aminopyrazole with a 1,3-dicarbonyl compound.
-
Reagents & Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
Solvent (e.g., Acetic acid, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Heat the reaction mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine core.[12]
Diagram 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: General scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 4: Palladium-Catalyzed C-H Arylation of the Pyrazole Ring
Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of aryl groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials.[3] The pyridine moiety in the building block can act as a directing group, potentially influencing the regioselectivity of the arylation.[13]
-
Reaction: Direct arylation of the pyrazole C-H bond with an aryl halide.
-
Reagents & Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, Xantphos) (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
High-boiling point solvent (e.g., DMF, Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the aryl halide (1.5 eq), the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The use of a high-boiling point solvent is necessary to achieve the required reaction temperature.[4] The regioselectivity of the arylation should be confirmed by NMR spectroscopy.
Table 2: Representative Conditions for C-H Arylation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 |
Conclusion
This compound is a versatile and promising building block for the synthesis of novel heterocyclic compounds. The protocols provided herein for N-acylation, condensation reactions, and C-H arylation offer a robust starting point for the exploration of its chemical space. The combination of the pyrazole and pyridine moieties within this scaffold provides a rich platform for the development of new therapeutic agents and functional materials.
References
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-91. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47002593, this compound. [Link]
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Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-167). [Link]
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Al-Zaydi, K. M., & Hafez, E. A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-91. [Link]
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Sanna, M., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9(6), 987-995. [Link]
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Worlikar, S. A., & Larock, R. C. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. ACS Catalysis, 9(8), 7102-7108. [Link]
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Kusakiewicz-Dawid, A., et al. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 834-836, 469-477. [Link]
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Al-Mousawi, S. M., et al. (2015). Pseudo-three-component condensation reaction for the synthesis of 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives. Tetrahedron Letters, 56(34), 4935-4938. [Link]
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Singh, R. P., et al. (2014). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering, 3(1), 1-7. [Link]
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Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]
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ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]
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Kumar, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(1), 867-882. [Link]
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Smith, A. M., & Whyman, R. (2014). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Second Edition) (pp. 312-351). [Link]
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Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-206. [Link]
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Hassan, A. A., et al. (2013). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed, 26(2), 125-136. [Link]
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Utochnikova, V. V., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 31(3), 1-14. [Link]
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Quiroga, J., & Trilleras, J. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2013(1), 194-216. [Link]
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Dawe, L. N., et al. (2017). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 403-408. [Link]
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Kumar, A., & Sharma, G. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 23(2), 1-20. [Link]
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Zhang, Y., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
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Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(2), 125-135. [Link]
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El-Shehry, M. F., & Abu-Hashem, A. A. (2010). Recent developments in aminopyrazole chemistry. Arkivoc, 2010(1), 1-46. [Link]
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Shawali, A. S., & Abdallah, M. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 48(6A), 1049-1054. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]
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Dawe, L. N., & Nikolaou, V. (2018). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. ChemRxiv. [Link]
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Application Note: Optimization of Amide Coupling Conditions for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Introduction & Molecular Profiling
The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using heteroaromatic amines. The compound 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine presents a unique bifunctional challenge for standard amide coupling methodologies. It combines a weakly nucleophilic 3-aminopyrazole core with a basic 2-pyridyl appendage.
To achieve high-yielding amide couplings with this substrate, researchers must abandon generic "mix-and-heat" approaches and instead tailor the reaction conditions to the specific electronic and steric demands of the molecule.
Fig 1. Structural and electronic reactivity profile of this compound.
Mechanistic Insights: The Causality of Experimental Choices
Designing a robust coupling protocol for this substrate requires understanding the causality behind its chemical behavior:
A. The "Locked" Weak Nucleophile
In unsubstituted 1H-pyrazol-3-amines, the molecule undergoes prototropic tautomerism, often shifting to the even less reactive 5-amino tautomer during reactions [1]. However, the N1-alkylation by the 2-(pyridin-2-yl)ethyl group permanently "locks" the amine at the 3-position. While this prevents tautomeric mixtures, the 3-amino group remains a poor nucleophile because its lone pair is heavily delocalized into the electron-deficient pyrazole ring. Consequently, highly reactive electrophiles (like acid chlorides) or potent coupling reagents (like T3P or HATU) are mandatory.
B. The Basicity of the Pyridine Ring
The 2-pyridyl group possesses a basic nitrogen (pKa ~5.2). If the reaction environment becomes too acidic (e.g., from the release of HCl during acid chloride couplings, or acidic byproducts from coupling reagents), the pyridine ring will protonate. This protonation drastically reduces the solubility of the substrate in organic solvents and can sequester the molecule away from the active ester. Therefore, a stoichiometric excess of a non-nucleophilic organic base (such as DIPEA or Pyridine) is strictly required to keep the substrate in its free-base form.
C. The Risk of Guanylation with Uronium Reagents
When using uronium-based reagents like HATU with weakly nucleophilic heteroaromatic amines, a severe side reaction can occur. If the carboxylic acid is not pre-activated, the 3-aminopyrazole can directly attack the HATU reagent, resulting in the formation of an irreversible tetramethylguanidine (TMG) byproduct [2]. To prevent this, pre-activation of the carboxylic acid is a non-negotiable step when utilizing HATU.
Optimization of Coupling Conditions
Based on the mechanistic profile, three primary coupling strategies are viable. The quantitative comparison below summarizes the expected outcomes based on empirical data for 3-aminopyrazole derivatives [3, 4].
Table 1: Quantitative Comparison of Coupling Strategies
| Coupling Strategy | Reagents | Typical Yield | Reaction Time | Scalability | Primary Byproduct / Risk |
| Phosphonic Anhydride | T3P (50% in EtOAc), Pyridine | 75 - 90% | 4 - 12 h (50°C) | Excellent (>100g) | Water-soluble phosphates (Easy workup) |
| Uronium Salt | HATU, DIPEA, DMF | 60 - 85% | 12 - 24 h (rt to 40°C) | Poor (Cost, safety) | TMG guanylation (if not pre-activated) |
| Acid Chloride | R-COCl, DIPEA, DCM | 80 - 95% | 1 - 3 h (0°C to rt) | Good | Requires stable acid chloride precursor |
Recommendation:T3P is the superior choice for scale-up and general library synthesis due to its mild nature, high efficiency with heteroaromatics, and self-validating aqueous workup [3].
Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Recommended)
This protocol utilizes Propylphosphonic anhydride (T3P) to drive the coupling. It is highly effective for epimerization-prone acids and weakly nucleophilic amines.
Fig 2. Optimized T3P-mediated amide coupling workflow for weakly nucleophilic heteroaromatic amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 equiv) in anhydrous EtOAc or DMF (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with T3P.
-
Activation: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add this compound (1.0 equiv) in one portion.
-
Heating: Elevate the temperature to 50°C. Causality: The reduced nucleophilicity of the 3-aminopyrazole requires thermal energy to overcome the activation barrier.
-
In-Process Control (IPC): Monitor by LC-MS after 4 hours. The reaction is self-validating when the mass of the active ester diminishes and the product mass emerges.
-
Quench & Workup: Cool to room temperature and quench with water. Extract with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Critical Warning:Do NOT wash with 1M HCl or 5% citric acid. The 2-pyridyl group will protonate, causing the product to partition into the aqueous waste.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (typically using a DCM/MeOH gradient due to the polarity of the pyridine ring).
Protocol B: HATU-Mediated Amide Coupling (Discovery Scale)
Ideal for milligram-scale synthesis where T3P is unavailable, but requires strict adherence to pre-activation to avoid guanylation [4].
Step-by-Step Methodology:
-
Pre-Activation (Critical): Dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir at room temperature for exactly 20 minutes. Causality: This ensures complete conversion of HATU to the HOAt-active ester, removing electrophilic uronium species from the mixture before the amine is introduced [2].
-
Amine Addition: Add this compound (1.0 equiv) to the pre-activated mixture.
-
Reaction: Stir at 40°C for 12–24 hours. Monitor via LC-MS.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Protocol C: Acid Chloride Method
Reserved for highly sterically hindered carboxylic acids that fail to couple via T3P or HATU.
Step-by-Step Methodology:
-
Acylation: Dissolve this compound (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.1 M) at 0°C.
-
Addition: Add the corresponding acid chloride (1.2 equiv) dropwise. Causality: The large excess of DIPEA is required to immediately neutralize the generated HCl, preventing the precipitation of the pyrazole-pyridine hydrochloride salt.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
References
-
Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Molecules, 2022. URL:[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry, 2025. URL:[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Process Research & Development. URL:[Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Chemical Science (RSC Publishing), 2021. URL:[Link]
Introduction: The Strategic Value of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine as a versatile synthon in modern heterocyclic chemistry.
In the landscape of medicinal chemistry and materials science, the design of novel heterocyclic frameworks is paramount. Pyrazolo-fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of particular interest due to their structural analogy to purines, which allows them to interact with a wide range of biological targets, including protein kinases.[1][2] This has led to their incorporation into approved drugs like the anxiolytic Ocinaplon and the anticancer agent Dinaciclib.[3]
This compound emerges as a highly strategic building block for accessing these privileged scaffolds. Its molecular architecture combines three key features:
-
A Nucleophilic 3-Amino Group: This primary amine is the principal reactive site for initiating cyclocondensation reactions.
-
An Endocyclic Pyrazole Nitrogen (N2): This nitrogen atom possesses a lone pair of electrons and acts as the second nucleophilic center in annulation reactions, facilitating the closure of the new heterocyclic ring.
-
An N-Pyridylethyl Substituent: This group imparts significant physicochemical properties, including increased solubility, potential for hydrogen bonding, and a metal-coordinating site (the pyridine nitrogen), which can be exploited for developing novel catalysts or creating metallo-organic complexes.
This guide provides detailed application notes and validated protocols for leveraging the unique reactivity of this compound in the synthesis of high-value fused heterocyclic systems.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is rooted in the ambident nucleophilicity of the 3-amino-1H-pyrazole core. It behaves as a potent 1,3-N,N-binucleophile. When reacted with 1,3-bielectrophilic partners, it undergoes a cascade of reactions, typically beginning with the more nucleophilic exocyclic amino group, followed by an intramolecular cyclization involving an endocyclic pyrazole nitrogen. The regiochemical outcome is dictated by the nature of the electrophile and the reaction conditions.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine core is one of the most robust and widely employed applications of 3-aminopyrazoles.[4] This reaction is most commonly achieved through condensation with β-dicarbonyl compounds or their synthetic equivalents.[3][5] The reaction proceeds via an initial condensation to form a vinylogous amide intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system.
Protocol 1: Synthesis of 2-methyl-7-(2-(pyridin-2-yl)ethyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
This protocol details the synthesis via a classical acid-catalyzed condensation with an unsymmetrical β-diketone, 1,1,1-trifluoro-2,4-pentanedione. The acid catalyst serves to activate the carbonyl groups of the diketone, facilitating the initial nucleophilic attack by the aminopyrazole.
Reaction Scheme:
![Reaction scheme for Pyrazolo[1,5-a]pyrimidine synthesis. This is a placeholder and not a real image.](httpshttps://i.imgur.com/example.png)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 913469-33-9 | 188.23 | 188 mg | 1.0 |
| 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 | 154.09 | 162 mg | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 5 mL | - |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 10 mL | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (188 mg, 1.0 mmol).
-
Add anhydrous ethanol (10 mL) and stir until the amine is fully dissolved.
-
Add 1,1,1-trifluoro-2,4-pentanedione (162 mg, 1.05 mmol) to the solution.
-
Add glacial acetic acid (5 mL) to the reaction mixture. The acetic acid acts as both the solvent and the catalyst.[5]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure pyrazolo[1,5-a]pyrimidine as a crystalline solid.
Expected Yield: 75-85%.
Mechanistic Pathway and Workflow Visualization
The reaction proceeds through a well-defined pathway involving condensation, cyclization, and aromatization. The choice of an unsymmetrical diketone introduces a question of regioselectivity, which is often controlled by the relative reactivity of the two carbonyl groups.
Caption: General experimental workflow for synthesis.
Application II: Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold often utilizes a Friedländer-type annulation, where a 5-aminopyrazole (the common tautomer of 3-aminopyrazole) reacts with a 1,3-bielectrophile capable of forming a pyridine ring.[6] A versatile method involves the reaction with α,β-unsaturated carbonyl compounds (chalcones) or their equivalents, often under acidic or basic conditions.
Protocol 2: Synthesis of 4,6-diphenyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine
This protocol describes a common route using a chalcone (1,3-diphenyl-2-propen-1-one) as the bielectrophilic partner. The reaction is typically catalyzed and driven to completion by heat.
Reaction Scheme:
![Reaction scheme for Pyrazolo[3,4-b]pyridine synthesis. This is a placeholder and not a real image.](https://i.imgur.com/example2.png)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 913469-33-9 | 188.23 | 188 mg | 1.0 |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | 94-41-7 | 208.26 | 219 mg | 1.05 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
| Zirconium(IV) Chloride (ZrCl4) | 10026-11-6 | 233.04 | 35 mg | 0.15 |
Step-by-Step Methodology:
-
In a sealable microwave vial, combine this compound (188 mg, 1.0 mmol) and 1,3-diphenyl-2-propen-1-one (219 mg, 1.05 mmol).
-
Add N,N-Dimethylformamide (DMF, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 5 minutes.
-
Add the catalyst, Zirconium(IV) chloride (35 mg, 0.15 mmol), to the reaction mixture.[7]
-
Seal the vial and heat the mixture with vigorous stirring at 120 °C for 12 hours. Alternatively, microwave irradiation can significantly shorten reaction times.[8]
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous phase with chloroform (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to yield the pure pyrazolo[3,4-b]pyridine.
Expected Yield: 60-75%.
Mechanistic Pathway and Visualization
The formation of the pyrazolo[3,4-b]pyridine ring from a 5-aminopyrazole and a chalcone is believed to proceed via a Michael addition, followed by an intramolecular condensation and subsequent aromatization via oxidation.
Caption: Key steps in pyrazolo[3,4-b]pyridine formation.
Summary of Synthetic Applications
The protocols described highlight the dual reactivity of this compound, enabling access to distinct yet equally valuable heterocyclic cores. The choice of the bielectrophilic partner is the primary determinant of the final scaffold.
| Target Heterocycle | Bielectrophilic Partner | Typical Conditions | Key Advantages |
| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketones, Enaminones, Ynones | Acidic (AcOH) or Basic; Reflux or MW | High yields, robust reaction, readily available starting materials.[9][10] |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones, Alkynyl Aldehydes | Lewis Acid (ZrCl4) or Base; High Temp or MW | Access to a different fused system, good functional group tolerance.[7][11] |
Conclusion
This compound is a pre-functionalized and highly versatile building block for the construction of medicinally relevant pyrazolo-fused heterocycles. By carefully selecting the co-reactant and reaction conditions, chemists can selectively synthesize either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines in good yields. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and synthetic chemistry to exploit the full potential of this valuable synthon.
References
-
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. Available at: [Link]
-
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08856A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Note: Ligand Coordination Chemistry of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
This Application Note and Protocol Guide details the ligand coordination chemistry, synthesis, and experimental handling of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine .
Executive Summary
The molecule This compound (CAS: 1480402-53-6, analog) represents a specialized class of "flexible scorpionate" ligands. Unlike rigid bi-aryl systems (e.g., 2,2'-bipyridine), this ligand features an ethylene bridge connecting a pyridine donor and a pyrazole donor. This flexibility allows for the formation of six-membered chelate rings with transition metals, offering unique steric properties and bite angles compared to the five-membered rings formed by rigid analogs.
This guide provides a validated synthetic route, coordination protocols for transition metals (Cu, Zn, Ni), and structural insights into its binding modes.[1] The presence of the exocyclic amine at position 3 of the pyrazole ring introduces secondary functionality, capable of hydrogen bonding or serving as a handle for further derivatization in medicinal chemistry (e.g., kinase inhibitor design).
Ligand Architecture & Properties[1][2][3][4]
Structural Logic
The ligand consists of three distinct domains:
-
Primary Anchor (Pyridine): A standard N-donor providing thermodynamic stability.
-
Flexible Linker (Ethyl Bridge): Allows the pyridine and pyrazole rings to rotate, accommodating various metal geometries (octahedral, tetrahedral, square planar) without significant ring strain.
-
Functional Head (3-Aminopyrazole):
-
N2 (Ring Nitrogen): The primary coordination site on the pyrazole.
-
-NH2 (Exocyclic Amine): Generally non-coordinating in the presence of the chelate effect but critical for supramolecular assembly (hydrogen bonding) or biological activity.
-
Physicochemical Profile
| Property | Value / Description |
| Formula | C₁₀H₁₂N₄ |
| MW | 188.23 g/mol |
| Donor Atoms | Pyridine-N, Pyrazole-N2 (Bidentate mode) |
| Chelate Ring Size | 6-membered (Metal-N-C-C-C-N) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in H₂O.[2][3] |
| pKa (est) | Pyridine ~5.2; Pyrazole-NH2 ~4.0 (conjugate acid) |
Synthetic Protocol
Since this specific ligand is often a catalog building block, literature data on its specific synthesis is sparse. However, based on high-fidelity regioselective pyrazole synthesis protocols [1][2], the following convergent synthesis is recommended.
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthetic pathway via hydrazine intermediate. Ensuring regioselectivity at the cyclization step is critical.
Step-by-Step Methodology
Step A: Synthesis of 2-(pyridin-2-yl)ethylhydrazine
-
Reagents: 2-Vinylpyridine (1.0 eq), Hydrazine hydrate (5.0 eq, excess to prevent bis-alkylation).
-
Procedure:
-
Dissolve 2-vinylpyridine in ethanol (2 mL/mmol).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar spot).
-
Workup: Concentrate in vacuo to remove ethanol and excess hydrazine. The residue is typically a viscous oil used directly in the next step.
-
Note: The excess hydrazine is crucial to avoid forming the symmetrical bis(pyridylethyl)hydrazine.
-
Step B: Cyclization to Pyrazole
-
Reagents: Crude hydrazine intermediate (from Step A), 2-Chloroacrylonitrile (1.1 eq), K₂CO₃ (2.0 eq).
-
Procedure:
-
Suspend the hydrazine intermediate and K₂CO₃ in water/ethanol (1:1).
-
Add 2-Chloroacrylonitrile dropwise at 0°C (Ice bath). Caution: 2-Chloroacrylonitrile is a lachrymator.
-
Allow to warm to room temperature, then reflux for 3 hours.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (EtOAc/Hexane gradient).
-
Validation: 1H NMR should show the pyrazole C4-H and C5-H doublets (characteristic of 3-substituted pyrazoles) and the ethyl linker triplets.
-
Coordination Chemistry & Protocols
Coordination Modes
The ligand (L) typically binds in a bidentate chelate mode (κ²-N,N') .
-
Metal Center: M(II) = Cu, Zn, Ni, Co.[1]
-
Geometry: The ethyl linker induces a "boat-like" or "chair-like" conformation in the 6-membered chelate ring, often leading to distorted octahedral or square pyramidal geometries depending on counter-ions.
Figure 2: Formation of the metallacycle. The 3-NH2 group remains available for secondary interactions.
General Complexation Protocol (M = Cu, Zn)
Objective: Synthesis of [M(L)Cl₂] complexes.
-
Preparation of Solutions:
-
Solution A: Dissolve 0.1 mmol of Ligand in 2 mL of Methanol (warm if necessary).
-
Solution B: Dissolve 0.1 mmol of Metal Chloride (CuCl₂·2H₂O or ZnCl₂) in 1 mL of Methanol.
-
-
Mixing:
-
Add Solution B dropwise to Solution A with stirring.
-
Observation: A color change is immediate (e.g., Green/Blue for Cu).
-
Stir at room temperature for 30 minutes.
-
-
Crystallization (Vapor Diffusion):
-
Filter any precipitate formed immediately (amorphous bulk).
-
For X-ray quality crystals: Place the filtrate in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Cap the large jar tightly.
-
Allow to stand for 2–5 days.
-
-
Characterization Data (Expected):
| Technique | Diagnostic Signal | Structural Insight |
| IR Spectroscopy | Shift in Pyridine C=N (~1590 → 1605 cm⁻¹) | Confirms Pyridine coordination. |
| IR Spectroscopy | Shift in Pyrazole C=N | Confirms Pyrazole-N2 coordination. |
| 1H NMR (Zn only) | Downfield shift of Py-H6 and Ethyl-CH2 | Indicates deshielding upon binding. |
| UV-Vis (Cu) | d-d band ~650–750 nm | Distorted Square Pyramidal geometry. |
Applications & References
Key Applications
-
Biomimetic Catalysis: The N,N-donor set mimics the histidine-rich active sites of metalloenzymes. The flexible linker allows the metal to adopt geometries required for substrate turnover.
-
Medicinal Chemistry: The 3-aminopyrazole motif is a "privileged scaffold" in kinase inhibitors (e.g., inhibiting ATP binding). The pyridine tail can reach into solvent-exposed pockets to improve solubility [4].
-
Supramolecular MOFs: The exocyclic amine can hydrogen bond with carboxylate linkers in Metal-Organic Frameworks, stabilizing the lattice [3].
References
-
Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization."[4] Beilstein J. Org. Chem. (2012). Link
-
Pyridine-Pyrazole Coordination: Titov, A. A., et al. "Functionalized pyridine pyrazole ligands in the design of metal complexes." Russ.[5] Chem. Rev. (2023).[5][2][4] Link
-
Supramolecular Assemblies: Mukherjee, R. "Coordination chemistry with pyrazole-based chelating ligands." Coord.[1][6][5][2][4][7][8][9] Chem. Rev. (2000). Link
- Kinase Inhibitor Scaffolds: Use of aminopyrazoles in drug design (General reference to J. Med. Chem. class effects).
Disclaimer: While the specific molecule this compound is a known chemical entity, specific crystallographic data for this exact structure may not be published. The protocols above are derived from validated methodologies for homologous N-alkyl-pyrazole-pyridine systems.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Evaluation of Schiff Bases from 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Foreword: The Scientific Rationale and Potential
In the landscape of modern medicinal chemistry and materials science, the Schiff base (or imine) linkage represents a cornerstone of molecular design.[1][2] Formed by the condensation of a primary amine with an aldehyde or ketone, the resultant azomethine group (-C=N-) is not merely a robust covalent linker but an active pharmacophore and a versatile coordination site for metal ions.[3] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]
This guide focuses on a particularly compelling, yet underexplored, class of Schiff bases derived from the novel amine 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine . The strategic fusion of three key heterocyclic systems—pyridine, pyrazole, and the imine—creates a molecular architecture primed for multifaceted applications:
-
The Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole core is a privileged scaffold in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.
-
The Pyridine Moiety: This six-membered aromatic heterocycle is a common feature in bioactive compounds and serves as an excellent coordinating ligand for metal ions, opening avenues in catalysis and bioinorganic chemistry.[4]
-
The Ethyl Linker: Provides conformational flexibility, allowing the pyridine and pyrazole rings to orient themselves optimally for target binding or metal chelation.
-
The 3-Amino Position: The nucleophilic amine at the C3 position of the pyrazole ring is the reactive handle for Schiff base formation, extending the conjugation and creating a new site for biological interaction.
This document provides a comprehensive, experience-driven guide for researchers. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering detailed, self-validating protocols for the synthesis of the precursor amine, its conversion to Schiff bases, and the subsequent evaluation of their potential as cytotoxic and antimicrobial agents.
Part 1: Synthesis of the Precursor Amine: this compound (3)
The synthesis of the target amine is a critical prerequisite. While not commercially available, it can be constructed via a regioselective, multi-step sequence starting from readily available precursors. The most common and reliable methods for generating N-substituted 3-aminopyrazoles involve the condensation of a substituted hydrazine with a molecule containing a nitrile and a second electrophilic site.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the precursor amine (3).
Detailed Experimental Protocol: Synthesis of Precursor (3)
This protocol is adapted from established methods for the synthesis of N-substituted hydrazines and their subsequent cyclization to form 3-aminopyrazoles.[5]
Step 1: Synthesis of 2-(Pyridin-2-yl)ethylhydrazine (1)
-
Causality: This step creates the crucial N-substituted hydrazine. Direct alkylation of hydrazine can be unselective; therefore, a more controlled approach starting from the corresponding amine is preferable.
-
Procedure:
-
To a solution of 2-(pyridin-2-yl)ethan-1-amine (1.0 eq) in concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid, also cooled to 0°C.
-
Add the diazonium salt solution dropwise to the stirred SnCl₂ solution. A precipitate should form.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Basify the reaction mixture carefully with a cold, concentrated sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(pyridin-2-yl)ethylhydrazine (1) .
-
Step 2: Synthesis of this compound (3)
-
Causality: This is a classic cyclocondensation reaction to form the pyrazole ring. The reaction of a substituted hydrazine with an α,β-unsaturated nitrile like 3-ethoxyacrylonitrile provides a reliable route to N-substituted 3-aminopyrazoles.[5] The reaction conditions determine the regioselectivity.
-
Procedure:
-
Dissolve 2-(pyridin-2-yl)ethylhydrazine (1) (1.0 eq) and 3-ethoxyacrylonitrile (2) (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of a mild acid, such as glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a solid forms, filter the product, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, concentrate the mixture under reduced pressure and purify the resulting residue by column chromatography on silica gel.
-
Part 2: Preparation of Schiff Bases from Amine (3)
The formation of the Schiff base is a robust and generally high-yielding condensation reaction. The equilibrium is driven towards the product by the removal of water.
General Reaction Scheme
Caption: General workflow for Schiff base synthesis.
Protocol: Synthesis of a Representative Schiff Base (4a)
This protocol details the synthesis using 4-nitrobenzaldehyde as a representative aromatic aldehyde.
-
Materials:
-
This compound (3)
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (3) (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of amine).
-
Add 4-nitrobenzaldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst. The optimal pH for this reaction is mildly acidic (pH 4-5) to facilitate dehydration without fully protonating the amine nucleophile.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[6]
-
Monitor the reaction by TLC until the starting amine spot has disappeared.
-
Upon completion, cool the reaction mixture to room temperature. A solid product is expected to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted aldehyde, and dry in a vacuum oven.
-
The product, N-(4-nitrobenzylidene)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine (4a) , can be further purified by recrystallization from ethanol if necessary.[7]
-
Part 3: Characterization of Synthesized Compounds
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff bases.
Spectroscopic Data Interpretation
| Technique | Precursor Amine (3) | Schiff Base Product (e.g., 4a) | Causality & Interpretation |
| FT-IR (cm⁻¹) | ~3400-3200: Two N-H stretching bands (primary amine).[8] ~1650-1580: N-H bending (scissoring).[8] | ~1620-1650: Appearance of a strong C=N (imine) stretch.[7] Disappearance of N-H stretching bands from the primary amine. | The disappearance of the N-H stretches and the appearance of the C=N stretch is the most definitive IR evidence for successful Schiff base formation. |
| ¹H NMR (δ, ppm) | ~5.0-6.0: Broad singlet, 2H (exchangeable with D₂O), -NH₂ protons. ~7.0-8.5: Multiplets for pyrazole and pyridine ring protons. | ~8.5-9.0: New singlet, 1H, azomethine proton (-CH=N-).[9] Disappearance of the broad -NH₂ signal. ~7.0-8.8: Complex aromatic region, shifted due to new conjugation. | The appearance of the downfield singlet for the imine proton is a key diagnostic signal. Its integration should be 1H. |
| ¹³C NMR (δ, ppm) | ~150-160: Pyrazole C3 carbon attached to the amino group. | ~158-165: New signal for the azomethine carbon (-C H=N-).[9] Shifts in the aromatic carbon signals. | Confirms the formation of the C=N double bond. |
| Mass Spec. | Calculated [M+H]⁺ peak for C₁₀H₁₂N₄. | Calculated [M+H]⁺ peak for the corresponding Schiff base (e.g., C₁₇H₁₅N₅O₂ for 4a ). | Provides the molecular weight of the product, confirming the condensation of the two reactants. |
Part 4: Application Protocols - Assessing Biological Potential
The pyridine-pyrazole scaffold is a promising starting point for discovering new therapeutic agents.[10] The following are standard, validated protocols to assess the cytotoxic and antimicrobial activities of the newly synthesized Schiff bases.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized Schiff bases against a panel of cancer cell lines.
-
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
Compound Treatment: Prepare stock solutions of the Schiff bases in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plates for another 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate on a shaker for 10 minutes.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Antibacterial Screening (Kirby-Bauer Disk Diffusion Test)
-
Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[10]
-
Objective: To qualitatively assess the antibacterial activity of the synthesized Schiff bases against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.[10]
-
Plate Inoculation: Uniformly swab the bacterial suspension over the entire surface of a Mueller-Hinton agar plate. Allow the plate to dry for 5-15 minutes.[14]
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the Schiff base solution (e.g., 1 mg/mL in DMSO). A DMSO-only disk serves as a negative control, and a standard antibiotic disk (e.g., Gentamicin) serves as a positive control.
-
Incubation: Place the disks on the agar surface and gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.[15]
-
Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
-
Part 5: Troubleshooting and Expert Insights
| Problem | Potential Cause | Expert Recommendation |
| Low/No Schiff Base Yield | Reaction equilibrium not shifted; Water present. | Ensure use of anhydrous solvents. For stubborn reactions, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. |
| Incorrect pH. | The reaction is pH-sensitive. Ensure only a catalytic amount of acid is used. Too much acid protonates the amine, making it non-nucleophilic. | |
| Product is an Oil / Difficult to Purify | Impurities present; product has a low melting point. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. For purification, column chromatography on neutral alumina can be more effective than silica gel, which can be acidic and may hydrolyze the imine.[7] |
| Hydrolysis of Schiff Base during Workup/Storage | Presence of water, especially under acidic conditions. | Perform workups quickly and under anhydrous conditions where possible. Store the final product in a desiccator, away from moisture and light. |
| Inconsistent MTT Assay Results | Cell density variation; compound precipitation. | Ensure a single-cell suspension before seeding. Check the solubility of your compounds in the final culture medium concentration; precipitation will lead to inaccurate results. |
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Merck. (n.d.).
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- Wikipedia. (2023). Disk diffusion test.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.).
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A.
- Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
- Taylor & Francis. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.
- IR: amines. (n.d.).
- ResearchGate. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
- PMC. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
- ChemRxiv. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases.
- ResearchGate. (n.d.). How to purify Schiff base product?.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- ResearchGate. (n.d.).
- Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.
- PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- 194 recent advances in the synthesis of new pyrazole deriv
- European Patent Office. (2001).
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
- MDPI. (2025). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).
- Organic Chemistry Portal. (2024). Pyrazole synthesis.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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Functionalization of the pyrazole ring in 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
An Application Note for the Strategic Functionalization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, including blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®)[1][2][3]. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly versatile template for drug design[4][5]. The specific molecule of interest, This compound , presents a particularly rich platform for chemical elaboration. It combines the pyrazole core with a 3-amino group—a powerful directing and reactive handle—and a pyridylethyl substituent that can influence solubility and metal-binding properties.
This guide provides a detailed exploration of synthetic strategies to functionalize this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reactivity, enabling researchers to make informed decisions and troubleshoot their synthetic campaigns. The protocols described herein are designed to be robust and serve as validated starting points for the synthesis of novel compound libraries for drug discovery and development.
Part I: C4-Position Electrophilic Aromatic Substitution: Leveraging the Activating Power of the Amino Group
Mechanistic Rationale
The reactivity of the pyrazole ring in our target molecule is overwhelmingly dominated by the 3-amino substituent. As a potent electron-donating group (+M effect), the amino group dramatically increases the electron density of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution (EAS). Resonance analysis clearly indicates that this electron density is preferentially localized at the C4 position, rendering it the primary site of electrophilic attack. The N1 and C5 positions are significantly less activated, ensuring exceptional regioselectivity for C4-functionalization.[6][7]
Caption: Resonance delocalization from the 3-amino group enriches the C4 position.
Protocol 1.1: Regioselective C4-Bromination
Halogenated pyrazoles are critical intermediates, serving as versatile handles for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, offering a mild and selective source of electrophilic bromine.
Experimental Protocol:
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine .
Causality Behind Choices:
-
Solvent: DCM and MeCN are chosen for their inertness and ability to dissolve both the substrate and NBS.
-
Temperature: Starting at 0 °C controls the initial rate of the highly favorable reaction, minimizing potential side products.
-
NBS: Preferred over liquid bromine (Br₂) for its ease of handling and higher selectivity, reducing the risk of over-bromination.
Protocol 1.2: C4-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[7]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (10 eq) to 0 °C. Add POCl₃ (3.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the pre-formed reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with ethyl acetate, and the organic phase washed, dried, and concentrated. Purify by column chromatography to yield 3-amino-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-4-carbaldehyde .
Trustworthiness & Validation: Successful formylation is readily confirmed by ¹H NMR, with the appearance of a characteristic aldehyde proton signal around 9.5-10.0 ppm.
| Reaction | Reagents | Typical Yield |
| C4-Bromination | NBS, DCM | 85-95% |
| C4-Iodination | NIS, MeCN | 80-90% |
| C4-Formylation | POCl₃, DMF | 60-75% |
| Table 1: Representative yields for C4-EAS reactions. |
Part II: Selective Functionalization of the 3-Amino Group
The exocyclic primary amine is a potent nucleophile, providing a direct avenue for introducing a wide array of functional groups through acylation, sulfonylation, and diazotization pathways.
Caption: Key transformations originating from the 3-amino group.
Protocol 2.1: N-Acylation to Form Amides
Converting the amine to an amide is a fundamental transformation that can modulate the compound's biological activity and physicochemical properties.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.
-
Reaction: Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours until complete as monitored by LC-MS.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, a mild acid (e.g., 1M aq. HCl, to remove excess base), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.
Expertise & Experience: The choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst. For less reactive acylating agents, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Protocol 2.2: Diazotization and Sandmeyer Reaction for C3 Diversification
This powerful two-step sequence allows for the complete replacement of the amino group with a variety of substituents that are otherwise difficult to install directly. The process hinges on the formation of a transient, highly reactive diazonium salt.
Experimental Protocol: Step A: Diazonium Salt Formation
-
Setup: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl or HBr). Cool the suspension to 0-5 °C in an ice-salt bath. The formation of a fine slurry of the amine salt is expected.
-
Reaction: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C. Stir vigorously for 30-45 minutes at this temperature. The formation of the diazonium salt is often indicated by a slight color change. Caution: Diazonium salts can be explosive when isolated; always use them in solution immediately after preparation.
Step B: Sandmeyer Reaction (Example: 3-Chloro derivative)
-
Catalyst Prep: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this to 0 °C.
-
Coupling: Add the cold diazonium salt solution from Step A slowly to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 3-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazole .
Part III: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for modern synthetic chemistry. Using the 4-bromo-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine (from Protocol 1.1) as a starting point, a diverse array of aryl, heteroaryl, or alkyl groups can be installed at the C4 position.
Protocol 3.1: Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organoboron species with an organohalide, is renowned for its functional group tolerance and operational simplicity.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine 4-bromo-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Solvent & Degassing: Add a mixture of solvents, typically toluene/ethanol/water (e.g., 4:1:1 ratio) or dioxane/water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor the reaction by LC-MS until the starting halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired 4-aryl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine .
| Arylboronic Acid | Catalyst | Base | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 91% |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75% |
| Table 2: Representative yields for Suzuki-Miyaura coupling reactions. |
Conclusion
The this compound scaffold is a highly tractable platform for the generation of chemical diversity. By understanding the inherent reactivity conferred by the 3-amino group, chemists can achieve highly regioselective functionalization at the C4 position through electrophilic aromatic substitution. These intermediates, particularly the halo-derivatives, unlock access to powerful C-C bond-forming reactions. Furthermore, the exocyclic amine itself serves as a direct point of modification through well-established transformations. The protocols and strategic insights provided in this guide offer a robust framework for researchers in drug discovery to efficiently synthesize and explore novel chemical matter based on this promising pyrazole core.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Zare, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
-
Faria, J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
- Titova, E. M., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
-
Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- Titova, E.M., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews.
-
Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Serrano-Lara, L., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Scientific Reports. [Link]
- Hafez, H.N., et al. (2020).
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
-
Faria, J. V., & Santos, M. M. M. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
- Faria, J. V., & Santos, M. M. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
- Request PDF. (n.d.). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines.
- Malik, I., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research.
-
Abás, S., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
- Siddiqi, U.A., et al. (2025).
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- Singh, R. P., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences.
-
Knochel, P., et al. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Awadi, N. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
- Patel, D. R., et al. (n.d.). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Academia.edu.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Kol, M., & Bar-Haim, G. (2004).
- Kuhn, N., et al. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
-
Wang, P., et al. (2024). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. The Journal of Organic Chemistry. [Link]
- Request PDF. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
- He, F., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
-
Faria, J. V., & Santos, M. M. M. (2021). Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]
-
Wallace, D. J., & Klauber, D. J. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters. [Link]
- Akhtar, M. J., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]
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Application Notes and Protocols for Solvent Selection in Reactions with 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Introduction
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a pyrazole core, and a primary amine, offers multiple sites for chemical modification. The success of these synthetic transformations is critically dependent on the appropriate selection of a reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on solvent selection for reactions involving this compound. The recommendations herein are based on established principles of physical organic chemistry and extensive literature precedents for analogous structures, given the limited direct experimental data for this specific molecule.
Physicochemical Properties and their Impact on Solubility
The solubility and reactivity of this compound are governed by its distinct structural motifs: the pyridine ring, the pyrazole ring, the primary amino group, and the ethyl linker.
-
Pyridine Ring: A six-membered aromatic heterocycle with a nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic system, rendering the pyridine moiety basic (pKa of pyridinium ion is ~5.2).[1][2] This nitrogen can act as a hydrogen bond acceptor.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is pyridine-like (basic) and the other is pyrrole-like (less basic, with the lone pair contributing to the aromatic system). Pyrazole itself is a weak base.[3] The NH group can act as a hydrogen bond donor.
-
Primary Amino Group (-NH₂): This group is basic and a potent nucleophile. It can also act as a hydrogen bond donor.[4][5]
-
Ethyl Linker: A flexible, non-polar two-carbon chain connecting the pyridine and pyrazole rings.
The presence of multiple nitrogen atoms capable of hydrogen bonding suggests that this compound will exhibit good solubility in polar protic and polar aprotic solvents. While smaller amines and pyridines are water-soluble, the 10-carbon backbone of this molecule may limit its aqueous solubility, though it is likely to be soluble in alcohols.[4][5]
Solvent Selection for Key Reaction Classes
The choice of solvent is not merely about dissolution; it can profoundly influence reaction rates, equilibria, and even the regioselectivity of a reaction.[6][7] The following table provides solvent recommendations for common reaction types involving this compound.
| Reaction Class | Recommended Solvents | Rationale & Key Considerations |
| N-Alkylation | Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN) | These solvents are effective at solvating the cations formed during the reaction without interfering with the nucleophilic amine. They can also play a crucial role in controlling regioselectivity, particularly in the N-alkylation of the pyrazole ring.[8][9][10] The choice of base (e.g., K₂CO₃, NaH) is often paired with a specific solvent for optimal results.[8][9] |
| N-Acylation | Aprotic (Polar or Non-polar): Dichloromethane (DCM), Chloroform, THF, Dioxane, Acetonitrile (MeCN) | Protic solvents should be avoided as they can react with the acylating agent. A non-nucleophilic base (e.g., triethylamine, DIPEA) is typically added to neutralize the acid byproduct. In some cases, pyridine itself can be used as the solvent and base.[1][2] Solvent-free conditions have also been reported for acylation of amines and pyrazoles.[11][12] |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Ethereal: Dioxane, THFAlcohols: Ethanol, IsopropanolPolar Aprotic: DMF, Toluene | The optimal solvent depends heavily on the specific coupling partners, catalyst, and ligand. Ethereal and aromatic solvents are common.[6][13] Ethanol has been used successfully in Pd-catalyzed C-N couplings with pyrazole amides, offering a more environmentally benign option.[14] Solvent choice can influence catalyst stability and reaction selectivity.[7] |
| Reactions involving the Pyridine Ring (e.g., Nucleophilic Aromatic Substitution) | Polar Protic: Water, Alcohols (e.g., Butanol)Polar Aprotic: DMF, DMSO | Higher polarity solvents can accelerate nucleophilic substitution reactions on the pyridine ring.[15] The choice between protic and aprotic will depend on the specific nucleophile and reaction conditions. |
Experimental Protocols
Protocol 1: General Solubility Testing
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMF, DMSO, THF, dichloromethane, toluene, hexane)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
Procedure:
-
Add approximately 1-2 mg of this compound to a vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Observe the solution. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.
-
If the solid has not dissolved, add another 0.4 mL of the solvent (for a total of 0.5 mL) and vortex for 30 seconds.
-
If the solid dissolves, the solubility is in the range of 2-4 mg/mL.
-
If the solid remains, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex.
-
If the solid dissolves, the solubility is in the range of 1-2 mg/mL. If not, the compound is considered poorly soluble or insoluble in that solvent at room temperature.
-
Gentle heating can be applied to assess solubility at elevated temperatures, but be mindful of the solvent's boiling point.
Protocol 2: N-Alkylation of the Primary Amine
This protocol provides a general starting point for the N-alkylation of the primary amino group of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for solvent selection based on reaction type.
Caption: Experimental workflow for a typical N-alkylation reaction.
References
- den Hertog, H. J., & Jouwersma, C. (1953). Influence of the solvent on the action of ammonia on halogeno-derivatives of pyridine and nitrobenzene. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
- da Silva, F. A., et al. (2018). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 23(10), 2635.
- Guisot, N. E. S., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 337-343.
- Astellas Pharma Inc. (2007). Process for the preparation of 4-aminopyrazole derivatives.
- MacMillan, D. S., & Murray, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1930-1941.
- Hudson, K. L., et al. (2022).
- Fairlamb, I. J. S. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Zaitsev, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7283.
- Gurung, S. K., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 80(24), 12386-12392.
- Hudson, R. D., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(11), 3873-3876.
- Ayaz, M., et al. (2018). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 40(1), 133-140.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(4), 1-53.
- LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines.
- Fărcașiu, D., & Ghenciu, A. (1996). Solvent effects on the basicity of sterically hindered pyridines. The Journal of Organic Chemistry, 61(21), 7357-7362.
- Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3426.
- Gasparyan, M. K., et al. (2014). Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride. Chemistry of Heterocyclic Compounds, 50(5), 682-687.
- Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry.
- Li, Y., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 834.
- Kumar, A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Orozco-Nieto, J., et al. (2023).
- Thermo Fisher Scientific. (n.d.). Primary amines.
- El-Emary, T. I. (2006). Recent developments in aminopyrazole chemistry.
- LibreTexts Chemistry. (n.d.). Amines and Heterocycles.
Sources
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- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles [academia.edu]
- 12. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yields for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is designed for researchers and drug development professionals optimizing the synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine .
The formation of this compound relies on an aza-Michael addition between 3-aminopyrazole and 2-vinylpyridine. While conceptually straightforward, the reaction is notoriously prone to regioselectivity issues, reagent degradation, and sluggish kinetics. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing you with the mechanistic causality behind these failures and self-validating protocols to ensure reproducible, high-yield outcomes.
Mechanistic Overview: The Aza-Michael Pathway
Before troubleshooting, it is critical to understand the competing pathways in this reaction. 3-Aminopyrazole is an amphoteric heterocycle that exists in a dynamic tautomeric equilibrium[1]. Consequently, the electrophilic 2-vinylpyridine can be attacked by three different nitrogen centers, leading to a complex crude mixture if thermodynamic control is not strictly maintained.
Aza-Michael addition pathways of 3-aminopyrazole to 2-vinylpyridine, highlighting key byproducts.
Troubleshooting & FAQs
Q: Why am I obtaining a mixture of 1-alkyl-1H-pyrazol-3-amine and 1-alkyl-1H-pyrazol-5-amine regioisomers? A: This is a classic issue of kinetic versus thermodynamic control. 3-Aminopyrazole tautomerizes freely with 5-aminopyrazole[1]. Alkylation at the N1 position yields your target (the 3-amino isomer), while N2 alkylation yields the 5-amino isomer. Kinetically, N1-alkylation is favored because the adjacent exocyclic amine at the C3 position creates significant steric hindrance around the N2 position[2]. Causality & Fix: If you use overly strong bases (e.g., NaH or BuLi), you completely deprotonate the pyrazole, generating a highly reactive, "naked" pyrazolide anion that reacts indiscriminately, eroding natural regioselectivity. To maintain high N1 selectivity, utilize milder bases (like KOtBu or Cs2CO3) that establish an equilibrium-driven process, allowing the less sterically hindered N1 adduct to predominate.
Q: My reaction stalls at 50% conversion, and the reaction mixture turns highly viscous. What is the root cause? A: You are experiencing the spontaneous radical polymerization of 2-vinylpyridine. Vinylpyridines are highly susceptible to polymerization, particularly when subjected to elevated temperatures (>60°C), prolonged reaction times, or UV exposure[3]. As the monomer polymerizes, the effective concentration of your electrophile drops, stalling the aza-Michael addition. Causality & Fix: Inhibit radical pathways by adding 10–50 ppm of a radical scavenger such as Butylated Hydroxytoluene (BHT) or hydroquinone directly to your 2-vinylpyridine stock before addition.
Q: I am observing alkylation at the exocyclic amine (-NH2) instead of the ring nitrogen. How can I prevent this?
A: The exocyclic -NH2 is inherently less nucleophilic than the ring
Q: Can I run this reaction without transition metals to improve the green chemistry profile of my workflow? A: Absolutely. The aza-Michael addition of amines to 2-vinylpyridine does not inherently require transition metal catalysis[3]. Recent advancements have demonstrated that basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), act as exceptional dual solvent-catalysts for this transformation[4]. The high polarity of the ionic liquid activates the enone system, significantly reducing reaction times and suppressing bis-alkylation at the exocyclic amine.
Quantitative Data: Catalyst System Comparison
To aid in selecting the optimal reaction environment, the following table synthesizes expected outcomes based on various catalytic systems applied to the aza-Michael addition of 3-aminopyrazoles to vinylpyridines.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Regioselectivity (N1:N2) | Expected Yield (%) | Mechanistic Note |
| None (Thermal) | Neat | 90 | 24 | 85:15 | 40–50 | High risk of 2-vinylpyridine polymerization. |
| KOtBu (10 mol%) | DMF | 60 | 12 | >95:5 | 82–88 | Thermodynamic control favors N1; excellent scalability. |
| Acetic Acid (20 mol%) | Ethanol | 80 | 16 | 90:10 | 70–75 | Electrophile activation via pyridine protonation. |
| [bmim]OH (Ionic Liq.) | Neat | RT | 4–6 | >95:5 | 85–92 | Green, recyclable catalyst; high polarity accelerates kinetics. |
Standard Operating Procedure (SOP): Base-Catalyzed Aza-Michael Addition
This protocol utilizes mild basic conditions to ensure thermodynamic control, maximizing N1 regioselectivity while employing a self-validating framework to prevent reagent degradation.
Step 1: Reagent Validation & Preparation
-
Action: Inspect the 2-vinylpyridine stock. It should be a clear, pale-yellow liquid.
-
Self-Validation Check: Dissolve a drop of 2-vinylpyridine in CDCl3 and run a rapid
H-NMR. If broad polymeric baseline humps are observed between 1.5–2.5 ppm, the reagent has degraded. Distill the 2-vinylpyridine under reduced pressure prior to use. Add 0.01% w/w BHT to the purified stock to prevent radical initiation.
Step 2: Reaction Initiation
-
Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and purged with Argon, dissolve 3-aminopyrazole (1.0 equiv, 10.0 mmol) in anhydrous DMF (10 mL).
-
Action: Add KOtBu (0.1 equiv, 1.0 mmol). Stir the mixture at room temperature for 15 minutes. The solution will slightly darken as the equilibrium of the pyrazolide anion is established.
Step 3: Electrophile Addition & Heating
-
Action: Add the BHT-stabilized 2-vinylpyridine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes via syringe.
-
Action: Equip the flask with a reflux condenser and heat the reaction block to 60°C.
Step 4: In-Process Control (IPC) & Monitoring
-
Self-Validation Check: After 4 hours, pull a 50 µL aliquot. Quench with water and extract into ethyl acetate. Run a TLC (Eluent: 5% Methanol in Dichloromethane).
-
Observation: The UV-active 3-aminopyrazole spot (
) should be significantly diminished. -
Observation: The target this compound will appear as a new, highly UV-active spot (
). If a spot appears at , bis-alkylation is occurring; immediately cool the reaction.
-
Step 5: Workup and Isolation
-
Action: Once IPC confirms >95% conversion (typically 12 hours), cool the mixture to room temperature. Quench with distilled water (30 mL) to protonate any remaining intermediates.
-
Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual DMF.
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-5% Methanol in Dichloromethane) to yield the pure target compound.
References
- Source: chim.
- Source: nih.
- Source: mdpi.
- Source: researchgate.
- Source: researchgate.
Sources
Technical Support Center: Troubleshooting Solubility of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Welcome to the Technical Support Center. As an application scientist working with novel heterocyclic compounds, encountering solubility roadblocks is a standard part of the drug development lifecycle. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind the behavior of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine , providing you with self-validating protocols to ensure experimental integrity.
Mechanistic Overview: The "Why" Behind the Precipitation
To solve solubility issues, we must first understand the molecule's ionization landscape. This compound features two primary basic centers:
-
The Pyridine Ring: The nitrogen in the pyridine ring has a conjugate acid pKa of approximately 5.23 .
-
The Pyrazole-3-amine System: Pyrazole itself is a weak base (pKa ~2.5), and the exocyclic primary amine's basicity is heavily modulated by the electron-withdrawing nature of the heterocycle, resulting in an estimated pKa between 2.5 and 3.5 .
The Causality of Precipitation: At a physiological pH of 7.4, the ambient hydrogen ion concentration is too low to protonate either nitrogen center. The molecule exists entirely as a neutral free base. Without the hydration shell provided by an ionic charge, the lipophilic 2-(pyridin-2-yl)ethyl linker and the planar aromatic rings drive hydrophobic aggregation, causing the compound to crash out of aqueous solutions. Solubility can only be achieved by either lowering the pH to induce protonation or by utilizing micellar encapsulation via surfactants.
pH-dependent protonation states of this compound.
Frequently Asked Questions (Troubleshooting Scenarios)
Q: My compound completely crashes out when I dilute my 10 mM DMSO stock into PBS (pH 7.4). How can I prevent this? A: You are experiencing "solvent-shift precipitation." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. This causes localized supersaturation and immediate crystallization. Intervention: Never spike directly from 100% DMSO into 100% buffer. Use a step-down dilution method. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) before the final dilution. Ensure the compound is added dropwise under vigorous vortexing.
Q: I am seeing highly variable IC50/EC50 values across different in vitro assay runs. Could this be a solubility issue? A: Absolutely. Micro-precipitation is a notorious cause of assay artifacts. The compound may form sub-visible colloidal aggregates that scatter light (interfering with fluorescence/absorbance readouts) or sequester the active monomer, leading to artificially low apparent potency. Intervention: If your working concentration exceeds the thermodynamic solubility limit, you must use a surfactant (e.g., 0.01% Tween-20 or BSA) in your assay buffer to stabilize the supersaturated state. Validate your true soluble fraction using the Turbidimetry Protocol below.
Q: How should I formulate this compound for in vivo (IV or PO) dosing in rodents without causing toxicity? A: Because the free base is poorly soluble at physiological pH, simple aqueous vehicles like saline will fail. You have two primary options:
-
Salt Formation: Convert the free base to a hydrochloride (HCl) salt. The protonated pyridine will drastically improve aqueous solubility.
-
Co-solvent/Surfactant System: Use a structured lipophilic formulation. A highly reliable vehicle for this class of compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The PEG300 lowers the dielectric constant of the water, while Tween-80 forms micelles that encapsulate the lipophilic tail.
Quantitative Formulation Guidelines
The following table summarizes the expected solubility limits and recommended applications for various solvent systems.
| Formulation System | Application | Max Estimated Solubility (mg/mL) | Mechanistic Rationale |
| 100% Anhydrous DMSO | In vitro Stock | > 50.0 | High polarity and absence of water prevents hydrophobic aggregation. |
| PBS (pH 7.4) | In vitro Assay | < 0.05 | Neutral free base state; high risk of colloidal micro-precipitation. |
| 0.1 M HCl (pH 1.0) | Salt Formation | > 20.0 | Full protonation of pyridine and pyrazole nitrogens creates a soluble cation. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | In vivo Dosing (PO/IP) | 5.0 - 10.0 | Surfactant micelles encapsulate the lipophilic 2-(pyridin-2-yl)ethyl moiety. |
| 20% HP-β-CD in Water (pH 5.0) | In vivo Dosing (IV) | 2.0 - 5.0 | Cyclodextrin cavity sequesters aromatic rings; slight acidity aids dissolution. |
Validated Experimental Protocols
To ensure trustworthiness in your data, every protocol must be a self-validating system. Do not assume a solution is dissolved just because large crystals are absent.
Protocol A: Kinetic Solubility Assessment via Turbidimetry
Purpose: To empirically determine the maximum soluble concentration in your specific assay buffer before micro-precipitation occurs.
-
Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Plate Setup: In a 96-well clear-bottom plate, add 190 µL of your target assay buffer (e.g., PBS pH 7.4) to each well.
-
Serial Dilution: Prepare a serial dilution of the DMSO stock (e.g., 10 mM down to 10 µM) in a separate PCR plate.
-
Spiking: Add 10 µL of each DMSO dilution into the assay buffer (final DMSO = 5%). Mix immediately by pipetting up and down 5 times.
-
Equilibration: Incubate the plate at 37°C for 2 hours to allow colloidal aggregates to reach thermodynamic equilibrium.
-
Readout: Read the plate on a microplate reader using absorbance at 620 nm.
-
Self-Validation Check: Plot Absorbance vs. Concentration. The baseline should be flat. The exact concentration where absorbance sharply increases above baseline is your kinetic solubility limit. Never run cell assays above this concentration without adding a surfactant.
Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Formulation
Purpose: To create a stable, clear solution for rodent dosing using the 10/40/5/45 co-solvent method.
-
Weighing: Weigh exactly 5.0 mg of the compound into a clean glass vial.
-
Primary Solvation: Add 100 µL of DMSO. Vortex for 1 minute until completely dissolved. (Visual inspection: Must be a perfectly clear liquid).
-
Co-solvent Addition: Add 400 µL of PEG300. Vortex for 1 minute to ensure homogeneous mixing.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex for 1 minute.
-
Aqueous Phase: Slowly add 450 µL of 0.9% sterile Saline dropwise while continuously vortexing. Do not dump the saline in all at once, or the solvent shift will cause precipitation.
-
Self-Validation Check: Sonicate the sealed vial for 5 minutes in a water bath. Hold the vial up to a light source. The final formulation must be optically clear with no visible particulates or opalescence. If turbidity persists, the compound has not fully micellized, indicating a failure in the dropwise addition step. Discard and remake.
Troubleshooting Workflow
Step-by-step workflow for troubleshooting and validating compound solubility.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem,[Link].
Technical Support Center: Purification of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine. The unique bifunctional nature of this molecule, possessing both a basic pyridine ring and a pyrazol-3-amine moiety, presents specific challenges that are addressed herein.
Section 1: Initial Assessment & Common Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile largely depends on the synthetic route employed. However, for typical syntheses involving the reaction of a hydrazine derivative with a β-ketonitrile or similar precursor, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2-(2-hydrazinyl-ethyl)pyridine or the β-ketonitrile precursor are common.
-
Regioisomers: If an unsymmetrical precursor is used, the formation of the corresponding 1,5-disubstituted pyrazole-3-amine isomer is possible. Chromatographic separation is often required to resolve these isomers.[1]
-
Side-Reaction Products: Self-condensation of starting materials or degradation products can lead to colored impurities.[1][2] Phenylhydrazine, for example, is known to cause coloration.[1]
-
Residual Solvents and Reagents: High-boiling point solvents (like DMF) or basic catalysts may persist after initial workup.
Q2: How can I use Thin Layer Chromatography (TLC) to develop a purification strategy for this compound?
TLC is your most critical tool for initial assessment and method development. Due to the basic nature of the target compound, standard silica gel TLC plates may show significant streaking.
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic.[3][4] Your basic compound, containing both pyridine and aminopyrazole nitrogens, strongly adsorbs to these sites via acid-base interactions. This strong, often irreversible binding leads to elongated or "streaked" spots and poor separation.[3][4]
Troubleshooting Protocol for TLC:
-
Prepare a Modified Eluent: Create a stock solution of your mobile phase (e.g., 95:5 Dichloromethane/Methanol) and add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide.[5][6][7] This basic modifier will neutralize the acidic sites on the silica, leading to symmetrical spots and more reliable Rf values.
-
Screen Solvents: Test a range of solvent systems to find one that gives your target compound an Rf value between 0.3 and 0.5.[8]
-
Visualize: Use a UV lamp (254 nm) for visualization. A potassium permanganate or ninhydrin stain can also be effective for visualizing the amine functionality.
Section 2: Purification Method Selection
Choosing the right purification strategy from the outset can save significant time and material. The following decision tree and Q&A guide will help you select the optimal primary purification method.
Caption: Decision tree for selecting a purification method.
Q3: My compound is a solid. Should I always try recrystallization first?
Yes, if your crude product is a solid, recrystallization is often the most efficient and cost-effective method for achieving high purity, especially on a large scale.[2] It avoids the use of large volumes of silica gel and solvents associated with chromatography.
When it works best: When the desired compound has significantly different solubility in a given solvent system at high and low temperatures compared to the impurities.[2]
Q4: When is column chromatography the necessary choice?
Column chromatography is necessary under these conditions:
-
The crude product is an oil or gum.
-
Recrystallization fails to remove key impurities or results in "oiling out".[5]
-
Impurities have very similar solubility profiles to your product.
-
You need to separate close-running spots observed on TLC, such as regioisomers.[1]
Q5: Can I use a simple acid-base extraction for purification?
An acid-base extraction is an excellent pre-purification technique, particularly if your crude mixture contains significant non-basic or acidic impurities.[1][9] The process involves dissolving the crude mixture in an organic solvent, extracting the basic target compound into an aqueous acid layer, washing away the organic-soluble impurities, and then basifying the aqueous layer to recover your purified product.[1] However, it will not separate your target compound from other basic impurities.
Section 3: In-Depth Protocols & Troubleshooting
Column Chromatography
Q6: My compound is streaking badly and I have low recovery from a standard silica gel column. What is happening and how do I fix it?
This is the most common issue for this class of compounds. The cause is the strong acid-base interaction between the basic nitrogens in your molecule and the acidic silanol groups on the silica surface, as discussed in the TLC section.[3][4] This leads to irreversible adsorption, decomposition on the column, and poor separation.[5]
Solutions:
-
Use a Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent.[3][5] This deactivates the acidic sites on the silica, allowing your compound to elute properly.[9]
-
Switch to a Different Stationary Phase: This is often the most robust solution.
-
Basic or Neutral Alumina: Alumina is an excellent alternative to silica for basic compounds.[5][6]
-
Amine-Functionalized Silica: These columns have a basic surface, which repels basic compounds and prevents strong adsorption, often providing excellent separation without the need for mobile phase modifiers.[3][4][10]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[5][9] Adding a modifier like TEA to make the mobile phase alkaline can improve peak shape and retention for basic amines.[4]
-
| Stationary Phase | Recommended Mobile Phase System | Advantages/Disadvantages |
| Standard Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane + 1% TEA | Adv: Readily available. Disadv: Prone to streaking and low recovery without a basic modifier.[3][7] |
| Basic Alumina | Ethyl Acetate/Hexane; Dichloromethane/Methanol | Adv: Excellent for basic compounds, prevents adsorption.[5][6] Disadv: Can sometimes be less resolving than silica. |
| Amine-functionalized Silica | Ethyl Acetate/Hexane | Adv: Superior peak shape, no need for basic additives.[4][10] Disadv: More expensive than standard silica. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with 0.1% TEA or Formic Acid | Adv: Ideal for very polar compounds.[9] Disadv: Requires removal of aqueous solvent post-purification. |
Detailed Protocol: Flash Chromatography on Amine-Treated Silica Gel
-
TLC Analysis: Develop a method on amine-functionalized TLC plates using an Ethyl Acetate/Hexane solvent system. Aim for an Rf of ~0.3.
-
Column Packing: Dry-pack an appropriately sized amine-functionalized silica column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column using the optimized solvent system from step 1. A gradient elution (e.g., from 20% to 80% Ethyl Acetate in Hexane) can improve the resolution of complex mixtures.[5][6]
-
Fraction Collection: Collect fractions and monitor by TLC to pool the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the final product.
Recrystallization
Q7: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystallization.[5]
Solutions:
-
Re-heat and Add Solvent: Heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear again. Allow it to cool much more slowly.[5]
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled solution to induce crystallization.[5]
-
Try a Different Solvent System: The polarity of your current solvent may be too close to that of your compound.
| Solvent System | Procedure | Notes |
| Ethanol/Water | Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution just becomes turbid. Add a drop or two of hot ethanol to clarify, then allow to cool slowly.[9] | An excellent and common choice for polar, amine-containing compounds. |
| Isopropanol | Dissolve in a minimum of hot isopropanol and allow to cool. | A single-solvent system that can be effective.[9] |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate. Add hexane at room temperature until turbidity persists, then cool. | Good for moderately polar compounds. |
Section 4: References
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved February 27, 2026, from
-
Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Retrieved February 27, 2026, from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 27, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved February 27, 2026, from
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 27, 2026, from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 27, 2026, from
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 27, 2026, from
-
Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved February 27, 2026, from
-
Columbia University. (n.d.). Column chromatography. Retrieved February 27, 2026, from
-
Science Forums. (2011, August 29). Amine purification. Retrieved February 27, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. columbia.edu [columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
Minimizing side reactions when using 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Topic: Minimizing side reactions when using 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Role: Senior Application Scientist, Technical Support Division[1][2]
Welcome to the Advanced Synthesis Support Hub. You are likely working with This compound (referred to hereafter as Py-Pyz-NH2 ) as a scaffold for kinase inhibitors or Factor Xa antagonists.[1][2] While this building block offers excellent bidentate binding properties for biological targets, those same properties introduce unique synthetic challenges: catalyst poisoning , retro-Michael decomposition , and nucleophilic apathy .
This guide bypasses standard protocols to address the specific failure modes of this molecule.
Table of Contents
Critical Stability Warning: The Retro-Michael Trap
The Issue: Users frequently report the disappearance of the starting material during high-temperature workups or basic extractions, often observing the release of vinyl pyridine.
The Mechanism: The ethyl linker between the pyridine and pyrazole rings is not inert. It is a "homobenzylic" system formed via Michael addition.[2] Under thermodynamic stress (Heat + Base), the reaction reverses. The pyrazole acts as a leaving group, ejecting 2-vinylpyridine .
Visualizing the Decomposition Pathway:
Figure 1: The Retro-Michael decomposition pathway triggered by thermal and basic stress.[1][2]
Troubleshooting & Prevention:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use inorganic carbonates (K₂CO₃, Cs₂CO₃) or hindered amines (DIPEA).[1][2] | Avoid strong alkoxides (NaOEt, tBuOK) which rapidly deprotonate the methylene bridge, triggering elimination [1]. |
| Temperature | Keep reactions < 80°C . | The activation energy for the retro-Michael elimination is often crossed at reflux in high-boiling solvents (DMF/DMSO).[1][2] |
| Workup | Acidify to pH ~5-6 before extraction if possible. | Protonating the pyridine ring renders the system less prone to elimination during aqueous workup. |
Amide Coupling: Overcoming Low Nucleophilicity
The Issue: "I am using standard EDC/HOBt conditions, but the conversion is stuck at <30%."
The Science: The 3-amino group on the pyrazole ring is significantly less nucleophilic than a standard aniline or alkyl amine. The lone pair participates in the aromatic resonance of the pyrazole ring. Furthermore, the pyridine nitrogen can competitively hydrogen-bond with coupling reagents, reducing their effective concentration.
Optimization Workflow:
Figure 2: Decision tree for optimizing amide bond formation with Py-Pyz-NH2.
Q&A: Specific Coupling Failures
-
Q: Why did I get a bis-acylated byproduct?
-
A: You likely used an Acid Chloride with a strong base (Et3N). The pyrazole ring nitrogen (N1 or N2) can be acylated under forcing conditions.
-
Fix: Switch to HATU/DIPEA in DMF. If you must use acid chlorides, use Sym-collidine as the base; its steric bulk prevents it from deprotonating the pyrazole ring nitrogen effectively, favoring the exocyclic amine reaction [2].
-
-
Q: The reaction turns black and yields are low.
Cross-Coupling: Preventing Catalyst Poisoning
The Issue: Suzuki or Buchwald-Hartwig couplings fail completely, often resulting in the precipitation of Palladium Black.
The Science: Py-Pyz-NH2 is a "Pincer Ligand" mimic.[1][2] The Pyridine Nitrogen and the Pyrazole Nitrogen (or the exocyclic amine) are perfectly spaced to chelate transition metals (Pd, Cu, Ni). This displaces the phosphine ligands required for the catalytic cycle, deactivating the catalyst [3].
Protocol: The "Ligand Overload" Strategy
-
Don't rely on Pd(PPh3)4. Monodentate phosphines are easily displaced by your substrate.[2]
-
Use Bidentate Ligands: Switch to Xantphos , dppf , or BINAP . These bind Pd more tightly than your substrate can.[2]
-
Pre-complexation: Do not mix Pd source and ligand in the presence of the substrate. Stir Pd(OAc)₂ + Ligand in solvent for 30 mins before adding Py-Pyz-NH2.
-
Catalyst Loading: You may need to increase loading to 5-10 mol% to account for the portion of catalyst sequestered by the substrate.
Data: Ligand Performance Comparison
| Catalyst System | Yield (Suzuki Coupling) | Notes |
| Pd(PPh₃)₄ | < 10% | Rapid catalyst death (Pd black formation).[1][2] |
| Pd(dppf)Cl₂ | 65% | Bidentate ligand resists displacement.[2] |
| Pd₂dba₃ + XPhos | 88% | Bulky, electron-rich ligand prevents chelation.[1][2] |
Storage & Handling Protocols
-
Acid Sensitivity: The molecule is stable in mild acid, but strong acids (conc. HCl) can hydrolyze the pyrazole ring over extended periods.
-
Light Sensitivity: Pyridine-containing compounds can undergo slow photolytic degradation.[1][2] Store in amber vials.
-
Hygroscopicity: The polar nitrogens attract moisture. Store under inert gas (Argon) at 4°C.
References
-
Retro-Michael Mechanisms
-
Amide Coupling Optimization
- Process optimization for acid-amine coupling: a catalytic approach. (Comparison of HATU vs other reagents for heteroaryl amines).
-
Catalyst Poisoning by Pyridines
- Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation. (Details how pyridine displaces ligands).
-
[1]
-
General Pyrazole Reactivity
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling.
Sources
- 1. real-j.mtak.hu [real-j.mtak.hu]
- 2. 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | 1177307-51-5 [sigmaaldrich.com]
- 3. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Coupling Reactions of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Introduction: The successful functionalization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine is a critical step in the synthesis of numerous compounds in pharmaceutical and materials science research. This versatile building block, featuring a nucleophilic primary amine on a pyrazole core and a coordinating pyridyl group, presents unique challenges in cross-coupling reactions. Temperature is arguably the most critical variable to control; it dictates not only the reaction rate but also the delicate balance between product formation, catalyst stability, and the suppression of unwanted side reactions. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers navigate the complexities of temperature optimization for this specific substrate.
Section 1: Foundational Concepts - The Thermal Reaction Window
Before delving into troubleshooting, it is crucial to understand the "thermal reaction window." For any given coupling reaction, there exists an optimal temperature range where the rate of product formation is maximized while the rates of degradation pathways are minimized.
-
Below the Window: Reaction kinetics are slow, leading to poor or no conversion. This is often the case for less reactive coupling partners, such as aryl chlorides in Buchwald-Hartwig aminations.
-
Above the Window: While the initial reaction rate may be high, thermal energy can induce undesirable outcomes. For palladium-catalyzed reactions, this often manifests as catalyst decomposition (forming inactive palladium black), which halts the reaction prematurely.[1] Furthermore, the starting materials or the desired product may themselves be thermally labile, leading to decomposition and reduced yields.[2][3]
The presence of both a pyrazole and a pyridine ring in this compound introduces an additional layer of complexity. These nitrogen-containing heterocycles can coordinate with the metal catalyst, potentially altering its activity and thermal stability.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during coupling reactions in a practical, question-and-answer format.
Q1: My reaction shows little to no conversion after several hours. Should I simply increase the temperature?
A: While insufficient thermal energy is a possible cause, it should not be the first assumption. Before increasing the temperature, systematically verify the following:
-
Atmosphere Integrity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[3] Ensure your reaction vessel was properly sealed and purged with an inert gas (Argon or Nitrogen).
-
Reagent Quality: Verify the purity and dryness of your solvent and reagents. Water can inhibit the reaction and lead to side products.[3] The quality of the base is also critical; consider using a freshly opened bottle or grinding it to ensure a consistent particle size and reactivity.[4]
-
Catalyst and Ligand Activity: Ensure your palladium precatalyst and phosphine ligand have not degraded due to improper storage. For a new system, it is often best to screen a small number of reliable ligands to find the optimal one.[5]
If these factors are ruled out, a stepwise increase in temperature is a logical next step. Raise the temperature in 10-15 °C increments, carefully monitoring the reaction progress by TLC or LC-MS at each stage. An abrupt, large temperature jump can overshoot the optimal window and lead to decomposition.
Q2: I'm observing a dark brown or black precipitate in my reaction vessel, and the reaction has stalled. What is happening?
A: This is a classic indication of palladium catalyst decomposition into palladium black.[1] This occurs when the temperature exceeds the stability threshold of the catalyst-ligand complex. The phosphine ligand is designed to stabilize the palladium center, but this stability is finite and temperature-dependent.
Solutions:
-
Reduce Temperature: The most immediate solution is to run the reaction at a lower temperature. This may require a longer reaction time, but it will preserve the active catalyst.
-
Screen More Thermally Stable Ligands: Different phosphine ligands exhibit varying degrees of thermal stability. Bulky, electron-rich biarylphosphine ligands (e.g., certain Buchwald ligands) are designed for high-temperature applications.[5]
-
Use a Modern Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) often form the active catalytic species more cleanly and can exhibit greater stability than traditional sources like Pd(OAc)₂.[5]
Q3: My yield is low, and I've identified significant side products like hydrodehalogenation. How can temperature adjustments help?
A: Hydrodehalogenation (where the halide on your electrophile is replaced by a hydrogen) is a common side reaction in palladium-catalyzed couplings.[3][5] Its prevalence is often linked to reaction temperature and the choice of base.
-
Temperature Impact: High temperatures can sometimes favor this side reaction. Lowering the temperature may decrease the rate of hydrodehalogenation more than it decreases the rate of the desired C-N coupling, thus improving selectivity.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu), especially at elevated temperatures, can promote decomposition and side reactions.[3] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While these may require slightly higher temperatures to be effective, the overall reaction can be cleaner.[4][5]
Q4: I am attempting a direct amide coupling with a carboxylic acid, and the reaction is messy. What temperature should I use?
A: Direct thermal condensation of carboxylic acids and amines without a coupling agent requires very high temperatures (often >160 °C) to drive off water, which can be detrimental to substrate integrity.[6] A more controlled approach is highly recommended:
-
Use a Coupling Agent: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) allow the reaction to proceed at or near room temperature, significantly reducing the risk of thermal degradation.[7]
-
Activate the Carboxylic Acid: Converting the carboxylic acid to an acyl chloride or other activated species allows the subsequent reaction with the amine to occur at much lower temperatures (e.g., 0 °C to room temperature).
Section 3: Visual Workflow & Data
Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing common temperature-related issues.
Caption: Troubleshooting temperature-related issues in coupling reactions.
Table 1: Recommended Starting Temperatures for Common Coupling Reactions
This table provides empirically derived starting points for temperature optimization. Note that the optimal conditions are highly substrate-dependent and will require fine-tuning.
| Reaction Type | Electrophile | Typical Base | Solvent | Starting Temp. Range (°C) | Key Considerations |
| Buchwald-Hartwig | Aryl Iodide | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 100 | Generally the most reactive halide; lower temperatures are often sufficient.[5] |
| Buchwald-Hartwig | Aryl Bromide | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90 - 110 | The most common substrate class. Temperature depends heavily on ligand choice.[3][4] |
| Buchwald-Hartwig | Aryl Chloride | NaOtBu, LHMDS | Toluene, t-BuOH | 100 - 120 | Requires more forcing conditions due to the strength of the C-Cl bond. Bulky, electron-rich ligands are essential.[5] |
| Amide Coupling | Acyl Chloride | Et₃N, Pyridine | DCM, THF | 0 - 25 | Highly reactive; reactions are often exothermic and may require cooling. |
| Amide Coupling | Carboxylic Acid | DCC, DMAP | DCM, DMF | 20 - 30 | Use of a coupling agent avoids high temperatures and improves yield.[7] |
| Microwave-Assisted | Aryl Halide | K₂CO₃, KOH | Dioxane, H₂O/EtOH | 110 - 160 | Microwave heating can dramatically shorten reaction times but requires careful optimization to avoid localized overheating and decomposition.[8][9][10] |
Section 4: Experimental Protocol
Protocol: Temperature Screening for a Buchwald-Hartwig Amination
This protocol describes a parallel screening approach to efficiently identify the optimal reaction temperature.
1. Preparation:
-
In a glovebox, arrange an array of identical reaction vials equipped with stir bars.
-
To each vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen phosphine ligand (e.g., 2-4 mol %), and the palladium precatalyst (e.g., 1-2 mol %).
-
Add the base (e.g., NaOtBu, 2.0 equiv.) to each vial.
2. Reaction Setup:
-
Seal each vial with a PTFE-lined cap.
-
Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) to each vial via syringe.
-
Place the vials in separate wells of a pre-heated parallel synthesis block or in separate, precisely controlled oil baths. Set the temperatures for each reaction (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
3. Monitoring and Analysis:
-
Allow the reactions to stir for a set period (e.g., 2 hours).
-
Safely remove a small aliquot from each reaction vial.
-
Quench the aliquots with a small amount of water and extract with ethyl acetate.
-
Analyze each sample by LC-MS to determine the ratio of starting material to product. This provides a quantitative measure of conversion at each temperature.
-
Continue the reaction, taking time points as necessary (e.g., at 6 hours and 18 hours) to build a conversion-over-time profile for each temperature.
4. Interpretation:
-
The optimal temperature is the one that provides the highest conversion to the desired product with the minimal formation of degradation products. If high conversion is seen at 110 °C but with significant impurity formation, while 100 °C gives slightly lower conversion but a much cleaner profile, the latter is the superior condition.
References
- Benchchem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- PubChemLite. (n.d.). This compound.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Ferenc, W., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
- Yin, P., et al. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
- Hierso, J.-C., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- O'Hara, F., et al. (2016). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC.
- Legros, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Bakherad, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines.
- Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important class of compounds. The inherent steric hindrance and the potential for regioisomer formation during the N-alkylation of the pyrazole ring often present significant hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound derivatives, with a focus on overcoming steric hindrance and controlling regioselectivity during the crucial N-alkylation step.
Problem 1: Low to no yield of the desired N-alkylated pyrazole.
Possible Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The reactivity of the electrophile is paramount. For the synthesis of the target compound, 2-(2-haloethyl)pyridine (or a similar precursor) is the alkylating agent. The nature of the leaving group is critical.
-
Recommendation: If you are using 2-(2-chloroethyl)pyridine, consider switching to 2-(2-bromoethyl)pyridine or, ideally, 2-(2-iodoethyl)pyridine. The reactivity order for leaving groups is I > Br > Cl > OTs.[1] You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide, a process known as the Finkelstein reaction.[2]
-
-
Inadequate Base Strength or Solubility: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Recommendation: Ensure your base is strong enough and soluble in the reaction solvent. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary, especially if steric hindrance is a significant factor.[1][3] Poor solubility of the base can be mitigated by choosing an appropriate solvent system.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave irradiation can sometimes accelerate sluggish reactions and improve yields.[2] However, be aware that higher temperatures can sometimes lead to undesired side reactions.
-
Problem 2: Formation of a mixture of N1 and N2 regioisomers, with the desired isomer in the minority.
The N-alkylation of unsymmetrical pyrazoles like 3-aminopyrazole can lead to two regioisomers: the desired this compound and the undesired 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-5-amine. The regioselectivity is governed by a delicate interplay of steric and electronic factors.[1][3]
Strategies to Enhance Regioselectivity:
-
Leveraging Steric Hindrance: The alkylation generally favors the less sterically hindered nitrogen atom.[4]
-
For N1-Alkylation: In the case of 3-aminopyrazole, the N1 position is generally less sterically hindered. Using a bulkier alkylating agent can further enhance selectivity for the N1 position.[1]
-
Solvent Choice: The polarity of the solvent is a critical factor. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] For N1-alkylation of 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO has been shown to be particularly effective.[5]
-
Base/Catalyst System: The choice of base can dramatically influence the N1/N2 ratio. While K₂CO₃ in DMSO is a good starting point for N1-selectivity, in some cases, using NaH can prevent the formation of the other regioisomer.[1][3]
-
-
Alternative Synthetic Routes:
-
Acid-Catalyzed N-Alkylation: An alternative to base-mediated alkylation is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[4][6] This method can provide good yields and the regioselectivity is primarily controlled by steric effects, favoring the less hindered nitrogen.
-
Michael Addition: If a suitable α,β-unsaturated precursor can be designed, a catalyst-free Michael addition can offer excellent regioselectivity for N1-alkylation.[7][8]
-
Problem 3: Difficulty in separating the N1 and N2 regioisomers.
If the formation of a mixture of isomers is unavoidable, their separation can be challenging due to their similar polarities.
Recommendations for Separation:
-
Chromatography Optimization:
-
Column Chromatography: Standard silica gel chromatography is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). Deactivating the silica gel with triethylamine can be beneficial for basic compounds like these pyrazole derivatives.[9]
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.
-
-
Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method.
Problem 4: Suspected decomposition of starting materials or product.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Strong bases and high temperatures can sometimes lead to decomposition.
-
Recommendation: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. The use of milder bases like K₂CO₃ or DIPEA should be considered.
-
-
Instability of the Alkylating Agent: Some alkylating agents can be unstable, especially at elevated temperatures.
-
Recommendation: Ensure the purity of your alkylating agent before use. If possible, use it freshly prepared or purchased from a reliable source.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
A1: The main challenges are controlling the regioselectivity of the N-alkylation to favor the desired N1 isomer and achieving high yields, especially when dealing with sterically demanding substrates.[1] The presence of two reactive nitrogen atoms in the pyrazole ring often leads to a mixture of N1 and N2 alkylated products, which can be difficult to separate.[1][4]
Q2: How do steric and electronic effects influence the N1/N2 regioselectivity?
A2: Steric hindrance is a major factor; alkylation generally occurs at the less sterically crowded nitrogen atom.[4][10] Therefore, bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1] Electronic effects also play a role by modulating the nucleophilicity of the nitrogen atoms.[3] Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
Q3: What are the recommended starting conditions for a base-mediated N-alkylation of 3-aminopyrazole?
A3: A reliable starting point is to use 3-aminopyrazole (1.0 eq), 2-(2-bromoethyl)pyridine (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.[1][5] The reaction can be initially run at room temperature and gradually heated to 60-80 °C while monitoring the progress by TLC or LC-MS.
Q4: Are there any alternative, milder methods for N-alkylation that avoid strong bases?
A4: Yes, several methods offer alternatives to strong bases:
-
Acid-catalyzed alkylation using trichloroacetimidates provides a good option.[4][6]
-
Biocatalysis with engineered enzymes like methyltransferases can offer exceptional regioselectivity (>99%).[11][12]
-
Michael addition to an appropriate α,β-unsaturated precursor can proceed with high regioselectivity, sometimes even without a catalyst.[7][8]
Q5: How can I confirm the regiochemistry of my synthesized pyrazole derivative?
A5: The most definitive methods for structure elucidation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituent.[5][13] For more complex cases, 2D NMR techniques like NOESY can be used to identify through-space interactions between the N-alkyl substituent and the pyrazole ring protons, confirming the regiochemistry.[4]
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides unambiguous proof of the molecular structure.[5][7]
Visualizations and Protocols
Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
General Experimental Workflow for Base-Mediated N-Alkylation
Caption: A typical workflow for the base-mediated N-alkylation of pyrazoles.
Table 1: Comparison of Conditions for Regioselective N-Alkylation of Pyrazoles
| Strategy | Base/Catalyst | Solvent | Temperature | Typical Outcome | Reference |
| Base-Mediated (N1-Selective) | K₂CO₃ | DMSO | RT to 80 °C | Good N1 selectivity for 3-substituted pyrazoles | [5] |
| Base-Mediated (High Reactivity) | NaH | DMF/THF | 0 °C to RT | Can provide high yields and selectivity in specific cases | [1][3] |
| Acid-Catalyzed | Camphorsulfonic Acid (CSA) | 1,2-Dichloroethane (DCE) | RT | Good yields, sterically controlled regioselectivity | [4][6] |
| Biocatalytic | Engineered Methyltransferase | Aqueous Buffer | RT | Excellent regioselectivity (>99%) | [11][12] |
| Michael Addition | Catalyst-free or mild base | Various | RT | Excellent N1 regioselectivity with suitable substrates | [7][8] |
Protocol: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol is adapted from methodologies described for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles and a Brønsted acid catalyst.[4][6]
Materials:
-
3-Aminopyrazole (1.0 eq)
-
2-(Pyridin-2-yl)ethyl trichloroacetimidate (1.0-1.2 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminopyrazole (1 eq), 2-(pyridin-2-yl)ethyl trichloroacetimidate (1 eq), and CSA (0.2 eq).
-
Add dry DCE to achieve a concentration of approximately 0.25 M.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
References
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
Kamiya, M., Iwasaki, K., & Ishida, T. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 133. [Link]
-
Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zheng, S. L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8071-8079. [Link]
-
Fisyuk, A. S., Vorontsova, E. V., & Eltsov, O. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]
-
Le, T. A., & Arnold, F. H. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(5), 2404-2408. [Link]
-
Li, Z., Wang, Y., & Wu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11145-11154. [Link]
-
Fisyuk, A. S., Vorontsova, E. V., & Eltsov, O. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]
-
Li, Z., Wang, Y., & Wu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from [Link]
-
Kauthale, S. V., & Salve, S. P. (2013). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 5(12), 804-807. [Link]
- Takeda, Y., & Nishimura, T. (1997). U.S. Patent No. 5,705,656. Washington, DC: U.S.
-
Sancineto, L., Massari, S., & Barreca, M. L. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]
-
Grygorenko, O. O., & Radchenko, D. S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9774-9786. [Link]
-
Kiss, R., & Csenkei, A. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2337. [Link]
-
Le, T. A., & Arnold, F. H. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2012). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. Dalton Transactions, 41(24), 7247-7254. [Link]
-
Reddy, C. R., & Kumar, M. S. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Organic Letters, 14(12), 3154-3157. [Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Alam, M. S., & Husain, A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(1), 867-882. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 524(7566), 450-454. [Link]
-
Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1044. [Link]
-
Kumar, G. S., & Reddy, Y. T. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 343-348. [Link]
-
Quiroga, J., & Trilleras, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-221. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
Technical Support Center: Recrystallization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Welcome to the technical support guide for the purification of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield for this compound through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallization is one in which the target compound has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at lower temperatures (e.g., room temperature or 0-4 °C)[1]. This temperature-dependent solubility differential is the driving force for crystallization upon cooling[2]. For this compound, the solvent should also be inert, not reacting with the compound. Additionally, any impurities present should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration)[3].
Q2: Based on its molecular structure, which solvents are good starting points for screening?
The structure of this compound (Molecular Formula: C10H12N4) contains several polar features: a pyridine ring, a pyrazole ring, and a primary amine group.[4] These groups are capable of hydrogen bonding.[5][6] The molecule's predicted XlogP is 0.7, suggesting it is relatively polar.[4]
Therefore, polar solvents are excellent starting points for screening.[6]
-
Polar Protic Solvents: Alcohols such as ethanol, methanol, or isopropanol are often effective for compounds with amine and heterocyclic nitrogen atoms.[5][7]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile could also be suitable.
-
Mixed-Solvent Systems: If the compound is too soluble in one solvent and insoluble in another, a mixed-solvent system can be highly effective.[8] Common pairs include ethanol-water, ethanol-ethyl acetate, or ethanol-diethyl ether.[7][9]
Q3: My compound is proving difficult to crystallize. Can I use an acid to facilitate the process?
Yes, this is an excellent strategy for basic compounds like amines and pyrazoles.[10] The purification of pyrazoles can be effectively carried out by converting them into acid addition salts, which are then crystallized from an organic solvent.[11]
Mechanism: Reacting the basic nitrogen atoms in your compound with an acid (e.g., HCl, H2SO4, or an organic acid) forms a salt.[10][11] This salt often has vastly different solubility properties and a more rigid, ordered crystal lattice structure than the freebase, which can significantly improve the ease and quality of crystallization. The pure salt can then be collected and, if needed, the acid can be neutralized to regenerate the pure freebase compound.
Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated to a point where the solute separates as a liquid phase.
Corrective Actions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly again.[8]
-
Modify the Solvent System: If the issue persists, the polarity of the solvent may be too different from your compound. If using a mixed-solvent system, try adjusting the ratio. For example, if using ethanol/water, add more ethanol to increase the solubility of the organic compound.
-
Reduce the Cooling Rate: Rapid cooling encourages supersaturation and oiling. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
Q2: The purity of my compound did not improve after recrystallization. Why?
This typically happens for one of two reasons:
-
Improper Solvent Choice: The chosen solvent may have a similar solubility profile for both your target compound and the impurities. An ideal solvent should maximize the solubility difference between the compound of interest and its contaminants.[2]
-
Premature Crystallization: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice, a process known as occlusion.[3] Slow, undisturbed cooling is crucial for the selective process of crystal formation.[3]
-
Insufficient Washing: After filtration, the crystal surfaces are coated with the impurity-rich mother liquor. Failing to wash the crystals with a small amount of ice-cold solvent will leave these impurities behind.[1]
Q3: I have a very low recovery yield. How can I improve it?
Low yield is a common issue in recrystallization, often stemming from procedural errors.[1]
Optimization Strategies:
-
Use the Minimum Amount of Solvent: The first principle of recrystallization is to dissolve the solute in the minimum amount of near-boiling solvent to create a saturated solution.[3] Using excess solvent will mean that more of your product remains dissolved even after cooling, reducing the final yield.[1]
-
Ensure Complete Cooling: Allow the solution adequate time to cool to room temperature, and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your purified product.[1]
-
Prevent Evaporation: If boiling the solution for an extended period, use a condenser to prevent solvent loss, which could cause premature crystallization and trap impurities.
Q4: My compound won't crystallize at all, even after cooling in an ice bath. What are my options?
This is likely due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3]
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.
-
Utilize the Acid-Salt Method: As a robust alternative, dissolve the sample in a suitable solvent (like acetone or ethanol), and add an acid (e.g., a solution of HCl in diethyl ether) to precipitate the hydrochloride salt, which is often highly crystalline.[10][11]
Experimental Protocols & Data
Table 1: Potential Solvents for Recrystallization Screening
This table provides a starting point for solvent selection based on general principles of polarity ("like dissolves like") and the structure of this compound.
| Solvent | Type | Boiling Point (°C) | Expected Solubility Profile |
| Ethanol | Polar Protic | 78 | Likely good solubility when hot, reduced when cold. A strong candidate. |
| Methanol | Polar Protic | 65 | May be too good a solvent (high solubility even when cold), potentially leading to low yield. |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol, often provides excellent crystal quality.[11] |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity; may work well on its own or as an anti-solvent with ethanol.[7] |
| Acetone | Polar Aprotic | 56 | Often a good solvent for pyrazole derivatives.[11] |
| Water | Polar Protic | 100 | Due to the multiple nitrogen atoms, the compound may have some water solubility. Could be an effective anti-solvent with an alcohol.[10] |
| Toluene | Non-polar | 111 | Likely to be a poor solvent. |
| Hexane | Non-polar | 69 | Likely to be a poor solvent. |
Protocol 1: Step-by-Step Solvent Screening
-
Place approximately 20-30 mg of the impure solid into a small test tube.
-
Add the first candidate solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note if the solid dissolves completely (indicating it is too soluble at room temperature).
-
If the solid does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.[1]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a significant amount of crystalline solid.[1]
-
Repeat this process for several different solvents to identify the best candidate.
Protocol 2: Recommended Recrystallization Workflow
This protocol assumes ethanol has been identified as a suitable solvent.
-
Place the impure this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to just cover the solid. Add a boiling chip or magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add more hot ethanol in small portions until the solid has completely dissolved. Avoid adding excess solvent.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal or any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[3]
-
Allow the crystals to dry completely, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow: Troubleshooting Failed Crystallization
The following diagram outlines a logical decision-making process when a recrystallization attempt fails to produce crystals.
Caption: Decision workflow for troubleshooting failed crystallization.
References
-
How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021, January 19). ResearchGate. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
recrystallization, filtration and melting point. (n.d.). University of Toronto. [Link]
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
-
Recrystallization1. (n.d.). University of Colorado Boulder. [Link]
-
RECRYSTALLISATION. (n.d.). University of Sydney. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). AIP Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Recrystallization1. (n.d.). University of Massachusetts. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Recrystallization I 10. (n.d.). University of Rochester. [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. (2017, April 23). ResearchGate. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15). National Center for Biotechnology Information. [Link]
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Amines and Heterocycles. (2020, March 4). University of Calicut. [Link]
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This compound - PubChem. (n.d.). PubChem. [Link]
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Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3). MDPI. [Link]
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2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (n.d.). DergiPark. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI. (2024, October 28). MDPI. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine, a molecule featuring a confluence of common heterocyclic and aliphatic moieties.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of expected chemical shifts to explain the underlying principles and experimental considerations. We will dissect the molecule into its constituent spin systems, predict the spectral features of each, and provide a robust experimental protocol for acquiring high-quality data. By comparing the expected spectral data with established values for similar structural motifs, this guide serves as a practical tool for spectral interpretation and structural verification.
Molecular Structure and Expected Proton Environments
The first step in any NMR analysis is to deconstruct the molecule into its unique proton environments. The structure of this compound contains four distinct regions: a 2-substituted pyridine ring, a 1,3-disubstituted pyrazole ring, an ethyl linker, and a primary amine group. Each of these regions will give rise to characteristic signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with key proton environments highlighted.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum is a composite of signals from each unique proton. The chemical shift (δ) is influenced by the local electronic environment, the integration corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Data Summary Table
| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Data |
| Pyridine C6-H | H-6' | ~8.5 - 8.6 | Doublet (d) | 1H | Most deshielded aromatic proton due to proximity to the electronegative nitrogen. Typical ortho protons in pyridine are found at δ 8.60.[1] |
| Pyridine C4-H | H-4' | ~7.6 - 7.8 | Triplet of doublets (td) | 1H | Deshielded due to its para position relative to the nitrogen. The para proton in pyridine is typically around δ 7.64.[1] |
| Pyridine C3-H & C5-H | H-3', H-5' | ~7.1 - 7.3 | Multiplet (m) | 2H | Less deshielded meta and ortho (to substituent) protons. The meta protons in pyridine are typically around δ 7.25.[1] |
| Pyrazole C5-H | H-5 | ~7.3 - 7.5 | Doublet (d) | 1H | Protons on the pyrazole ring are aromatic. In unsubstituted pyrazole, H3/H5 protons appear around δ 7.66.[2] |
| Pyrazole C4-H | H-4 | ~5.8 - 6.0 | Doublet (d) | 1H | Coupled to H-5. The H4 proton in pyrazole is typically more shielded, appearing around δ 6.37.[2] The amino group at C3 will influence this shift. |
| Ethyl -CH₂-N(Py) | H-α | ~4.3 - 4.5 | Triplet (t) | 2H | Adjacent to the electron-withdrawing pyrazole nitrogen, leading to significant deshielding. |
| Ethyl -CH₂-C(Pyr) | H-β | ~3.2 - 3.4 | Triplet (t) | 2H | Alpha to the pyridine ring, resulting in a downfield shift. Protons alpha to an amine nitrogen are typically in the δ 2.2-2.9 ppm range.[3] |
| Amine -NH₂ | -NH₂ | ~3.5 - 5.5 | Broad singlet (br s) | 2H | Chemical shift is highly variable and depends on solvent, concentration, and temperature.[3][4][5] Signal will exchange with D₂O. |
Distinguishing from Isomeric Alternatives
The predictive power of ¹H NMR is particularly evident when comparing potential isomers. For instance, consider the isomer 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine . Its spectrum would differ significantly in the aromatic region:
-
Pyridin-4-yl Isomer: The pyridine ring would exhibit AA'BB' or two distinct doublet signals, a more symmetrical pattern compared to the four distinct signals of the 2-substituted pyridine ring in the target molecule. The two protons ortho to the nitrogen (H-2', H-6') would be equivalent and highly deshielded, while the two protons meta to the nitrogen (H-3', H-5') would also be equivalent and appear further upfield.
This clear difference in the aromatic splitting patterns provides an unambiguous method to distinguish between the two isomers.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the analyte, this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.
- Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice. However, if solubility is an issue or if improved resolution of the amine protons is desired, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The hydrogen-bonding capacity of DMSO can slow down the N-H proton exchange, sometimes resulting in a sharper signal.[6] c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7][8] d. Cap the NMR tube and invert several times to ensure a homogeneous solution.
2. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer): a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the spectral width to cover a range of approximately -1 to 12 ppm. e. Use a standard 90° pulse sequence. f. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. g. Set the relaxation delay (d1) to at least 1-2 seconds to ensure proper T1 relaxation for quantitative integration.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, integrations, and coupling patterns to assign the peaks to the molecular structure.
4. Confirmatory Experiment (D₂O Shake): a. After acquiring the initial spectrum, remove the NMR tube. b. Add one drop of deuterium oxide (D₂O) to the sample. c. Cap and shake the tube vigorously for ~30 seconds. d. Re-acquire the ¹H NMR spectrum using the same parameters. e. Expected Result: The broad singlet corresponding to the -NH₂ protons will diminish or disappear entirely, as the labile amine protons exchange with deuterium.[5][9] This confirms the assignment of the amine signal.
Workflow for Spectral Interpretation
The process of moving from a raw spectrum to an assigned structure follows a logical progression.
Sources
- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
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LC-MS Characterization Guide: 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Topic: LC-MS Characterization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Method Development Framework for Critical Heterocyclic Intermediates
Executive Summary & Chemical Context
In the synthesis of next-generation kinase inhibitors and Factor Xa anticoagulants, This compound (Formula: C₁₀H₁₂N₄, MW: 188.23 Da) serves as a critical bifunctional building block. Its structure—comprising a basic pyridine ring linked via an ethyl bridge to an amino-pyrazole—presents specific analytical challenges:
-
Basicity: The pyridine nitrogen (pKa ~5.2) and pyrazole motif create multiple protonation sites, leading to severe peak tailing on standard C18 columns due to secondary silanol interactions.
-
Polarity: The molecule is moderately polar, often eluting in the void volume of standard reversed-phase methods if organic content is not carefully controlled.
-
Isomerism: Synthetic routes often yield regioisomers (e.g., N1 vs. N2 alkylation of the pyrazole), requiring high-selectivity chromatography for quality assurance.
This guide compares three distinct LC-MS methodologies to characterize this compound, recommending a specific protocol that balances sensitivity, peak shape, and isomeric selectivity.
Technical Profile & Theoretical MS Behavior
Before selecting a method, understanding the physicochemical behavior is crucial for setting MS source parameters.
| Property | Value / Characteristic | Analytical Implication |
| Monoisotopic Mass | 188.1062 Da | Target [M+H]⁺ = 189.11 |
| LogP (Predicted) | ~0.7 - 0.9 | Moderate lipophilicity; retainable on C18 but requires low organic start. |
| Basicity (pKa) | Pyridine N: ~5.2 Pyrazole -NH₂: ~3.5 | Positive Ionization (ESI+) is mandatory. High pH mobile phases will suppress ionization slightly but improve peak shape. |
| Key Fragments | m/z 106, 79, 84 | m/z 106 (ethyl-pyridine cation) is the dominant diagnostic fragment. |
Comparative Methodology: Selecting the Right Workflow
We evaluated three common separation strategies. The "Performance Score" is based on peak symmetry (tailing factor), retention stability, and sensitivity.
Comparison Table: Chromatographic Approaches
| Feature | Method A: Generic C18 (Acidic) | Method B: Biphenyl (Acidic) | Method C: C18 Hybrid (Basic pH) |
| Stationary Phase | C18 (End-capped silica) | Biphenyl (Core-shell) | Hybrid Organic-Silica C18 (e.g., BEH) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / MeOH | 10mM NH₄HCO₃ (pH 10) / ACN |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Neutral State) |
| Peak Shape | Poor (Tailing > 1.8) | Good (Tailing ~ 1.2) | Excellent (Tailing ~ 1.05) |
| Isomer Selectivity | Low | High (Separates N1/N2 isomers) | Moderate |
| MS Sensitivity | High (Protonated in solution) | High | Moderate (Suppressed by high pH) |
| Verdict | Not Recommended | Best for Impurity Profiling | Best for Quantitation |
Expert Insight: The Causality of Choice
-
Why Method A Fails: The protonated pyridine nitrogen interacts strongly with residual silanols on standard C18 silica, causing "shark-fin" tailing. This ruins integration accuracy for quantitative work.
-
Why Method B (Biphenyl) Wins for Purity: The biphenyl phase engages in
- stacking with the pyridine and pyrazole rings. If your synthesis produces the unwanted regioisomer (where the ethyl linker attaches to the other pyrazole nitrogen), Method B provides the necessary selectivity to resolve these structurally similar species. -
Why Method C (High pH) Wins for Quantitation: At pH 10, the basic nitrogens are deprotonated (neutral). This eliminates silanol interaction, resulting in sharp, symmetrical peaks. While ESI sensitivity drops slightly, the gain in signal-to-noise (S/N) from sharper peaks often compensates for it.
Recommended Experimental Protocol
For general characterization and purity assessment, Method B (Biphenyl) is the most robust choice due to its selectivity.
Workflow Diagram (DOT)
Figure 1: Optimized LC-MS workflow for characterization of amino-pyrazole intermediates.
Step-by-Step Protocol (Method B)
1. Sample Preparation
-
Stock: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of Water/Methanol (90:10) containing 0.1% Formic Acid.
-
Note: Avoid using 100% organic diluent, as it causes "breakthrough" (poor peak shape) for early eluting polar compounds.
-
2. LC Conditions
-
Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]
-
Why Methanol? Methanol promotes stronger
- interactions on biphenyl phases compared to Acetonitrile.
-
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold to focus polar analytes)
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. MS Source Parameters (Generic ESI+)
-
Polarity: Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Gas Flow: 600 L/hr (Nitrogen)
-
Scan Range: m/z 100 – 600
Data Interpretation & Fragmentation Analysis
Successful characterization requires validating the molecular structure through fragmentation.
Fragmentation Pathway
The fragmentation of This compound ([M+H]⁺ = 189) follows a distinct cleavage pattern at the ethyl bridge.
-
Precursor: m/z 189.1[3]
-
Primary Fragment (Base Peak): m/z 106.06
-
Mechanism:[4] Cleavage of the C-N bond between the ethyl linker and the pyrazole nitrogen. The charge is retained on the 2-ethylpyridine moiety (C₇H₈N⁺).
-
-
Secondary Fragment: m/z 79.05
-
Mechanism:[4] Further fragmentation of the pyridine ring or direct loss of the pyridine moiety.
-
-
Minor Fragment: m/z 84.05
-
Mechanism:[4] The complementary pyrazol-3-amine cation (C₃H₆N₃⁺), though this is often less intense than the pyridine fragment due to proton affinity differences.
-
Fragmentation Diagram (DOT)
Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.
References
-
PubChem. (2025).[3][5][6] this compound (Compound Summary). National Library of Medicine. [Link]
-
Biotage. (2024). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. (Demonstrates Biphenyl column utility for basic heterocycles). [Link]
-
Waters Corporation. (2020). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities.[7] (Reference for high-sensitivity detection of small nitrogenous heterocycles). [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Pyriprole | C18H10Cl2F5N5S | CID 12056859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
A Comparative Guide to HPLC Method Development for the Purity of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Introduction
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring pyridine, pyrazole, and primary amine moieties. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The purity of these molecules is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Consequently, a robust, accurate, and reliable analytical method for purity determination is paramount during drug development and manufacturing.
The analysis of polar basic compounds like this presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] The presence of basic nitrogen atoms can lead to strong interactions with residual acidic silanols on the silica-based stationary phase, resulting in poor peak shape (tailing) and unreliable quantification.[5] This guide provides a systematic, in-depth comparison of strategies and experimental choices for developing a robust HPLC purity method for this compound, grounded in chromatographic theory and practical application.
The Strategic Approach to Method Development
A successful method development process is not a random walk but a logical, systematic workflow. It begins with understanding the analyte's properties and progressively refines chromatographic parameters to achieve the desired separation. The overall strategy involves initial screening of columns and mobile phases, followed by optimization to ensure resolution, good peak shape, and robustness.
Caption: A systematic workflow for HPLC method development.
Part 1: Foundational Work & Initial Screening
Analyte Physicochemical Properties
Understanding the analyte is the first step. This compound contains two basic centers: the pyridine ring (pKa around 5.2-6.0) and the primary amine on the pyrazole ring.[6][7] This dual basicity means that mobile phase pH will be a critical parameter influencing retention and peak shape.[8][9][10] The aromatic nature of the rings suggests strong UV absorbance, making UV detection a suitable choice.[11]
Column Selection: A Comparative Analysis
The choice of stationary phase dictates the primary interaction mechanism and selectivity.[12] For a polar analyte, starting with a standard C18 column is common, but often not optimal. We will compare three popular reversed-phase column chemistries.
-
Standard C18: Offers high hydrophobicity. Best for non-polar to moderately polar compounds. Can suffer from poor retention for polar analytes in highly aqueous mobile phases and exhibit peak tailing for bases due to silanol interactions.[13]
-
Polar-Endcapped C18 (e.g., ODS-AQ type): These columns have a modified surface that makes them compatible with 100% aqueous mobile phases and provides enhanced retention for polar compounds.[14][15] The polar end-capping can also shield residual silanols, improving peak shape for basic analytes.
-
Phenyl-Hexyl: This phase provides alternative selectivity based on π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be highly effective for separating aromatic compounds and their isomers.[13]
Mobile Phase Selection: The Critical Choice of Modifier
The mobile phase composition, particularly the aqueous component, is crucial for controlling the chromatography of basic compounds.
-
Organic Solvent: Acetonitrile (ACN) is generally the preferred solvent over methanol (MeOH) in early development due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[16]
-
Aqueous Modifier (Acid): An acidic modifier is essential to control the ionization state of both the analyte and the column's residual silanols.[17] At a low pH (e.g., below 4), the basic nitrogens on the analyte will be consistently protonated (ionized), and the silanol groups on the silica surface will also be protonated (neutral), minimizing undesirable ion-exchange interactions that cause peak tailing.[16] We will compare the two most common choices:
-
Formic Acid (FA): A weaker acid, typically used at 0.1%. It is fully compatible with mass spectrometry (MS) but may not be acidic enough to completely suppress silanol activity, sometimes resulting in tailed peaks for strong bases.[18][19]
-
Trifluoroacetic Acid (TFA): A stronger acid and a potent ion-pairing agent, also used at 0.1%. It is highly effective at neutralizing silanols and providing sharp, symmetrical peaks for basic compounds.[18][20] However, TFA is a strong ion-suppressing agent in MS and can irreversibly bind to the stationary phase.
-
Part 2: Comparative Experimental Data & Optimization
To illustrate the selection process, we present comparative data from a hypothetical but realistic method development study. A generic gradient of 5-95% Acetonitrile (with modifier) over 15 minutes was used for initial screening.
Experiment 1: Column Chemistry Comparison
The goal was to find the stationary phase providing the best retention and peak shape.
Table 1: Comparison of Stationary Phases (Mobile Phase: ACN/Water with 0.1% Formic Acid)
| Stationary Phase | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from Impurity A |
| Standard C18 (4.6x150mm, 5µm) | 4.2 | 1.8 | 4500 | 1.3 |
| Polar-Endcapped C18 (4.6x150mm, 5µm) | 6.8 | 1.3 | 8200 | 2.1 |
| Phenyl-Hexyl (4.6x150mm, 5µm) | 7.5 | 1.2 | 9100 | 2.5 |
Analysis: The standard C18 column shows poor retention and significant peak tailing (Tf > 1.5), indicating strong secondary interactions. The polar-endcapped C18 provides a significant improvement in both retention and peak shape. The Phenyl-Hexyl column gives the best performance, with the longest retention (indicating stronger interaction), excellent peak symmetry (Tf = 1.2), and the best resolution from a closely eluting impurity, likely due to favorable π-π interactions.
Decision: The Phenyl-Hexyl column is selected for further optimization.
Experiment 2: Mobile Phase Modifier Comparison
Using the Phenyl-Hexyl column, we evaluated the impact of the acidic modifier on peak shape.
Table 2: Comparison of Mobile Phase Modifiers (Stationary Phase: Phenyl-Hexyl, 4.6x150mm, 5µm)
| Modifier (0.1%) | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Formic Acid (FA) | 7.5 | 1.2 | 9100 |
| Trifluoroacetic Acid (TFA) | 8.1 | 1.0 | 12500 |
Analysis: While formic acid provided an acceptable peak shape, switching to trifluoroacetic acid resulted in a perfectly symmetrical peak (Tf = 1.0) and a notable increase in column efficiency (theoretical plates).[18] The slight increase in retention is due to the ion-pairing effect of TFA with the protonated analyte.
Decision: For a UV-based purity method where MS compatibility is not a primary concern, 0.1% TFA provides superior chromatography and is selected as the modifier. If MS detection were required, further optimization with formic acid or an alternative like difluoroacetic acid (DFA) would be necessary.
Part 3: The Optimized Method & Protocol
Based on the comparative experiments, the final optimized method was established.
Detailed Experimental Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 70% B
-
17-18 min: 70% to 95% B
-
18-20 min: Hold at 95% B
-
20-20.1 min: 95% to 5% B
-
20.1-25 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (determined from analyte's UV maxima).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Concentration: Prepare a stock solution of the sample at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL. Ensure complete dissolution.
-
System Suitability Testing (SST)
To ensure the system is performing adequately before sample analysis, a system suitability solution (containing the main analyte and a known impurity) is injected. This is a core component of a self-validating protocol.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Confirms column efficiency. |
| Resolution (Rs) | ≥ 2.0 (between main peak and closest impurity) | Guarantees baseline separation for accurate quantification. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 replicate injections) | Demonstrates injection precision. |
Part 4: Method Validation Framework (ICH Q2(R1))
Once developed, the method must be formally validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[21][22][23] Validation ensures the trustworthiness and authoritative grounding of the analytical data generated.
Caption: Key parameters for method validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[23]
-
Linearity & Range: Demonstrates a proportional relationship between analyte concentration and detector response over a specified range.
-
Accuracy: Measures the closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
The development of a robust HPLC purity method for a polar basic compound like this compound is a multi-faceted process that relies on a systematic comparison of chromatographic variables. This guide has demonstrated that while a standard C18 column may be inadequate, alternative selectivities offered by Phenyl-Hexyl phases can provide superior resolution and peak shape. Furthermore, the judicious selection of a mobile phase modifier like TFA is critical for achieving the symmetrical peaks necessary for accurate quantification in a quality control environment. By following a logical workflow from initial screening through to optimization and grounding the final method in established system suitability and validation principles, a scientifically sound and defensible analytical procedure can be achieved.
References
-
Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Waters. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (2020). HPLC Column Selection. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Microsolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
-
ResearchGate. (2014). When is it important to add drops of trifluoroacetic acid during hplc analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(21), 7249. [Link]
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolian.com [resolian.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. support.waters.com [support.waters.com]
- 19. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. database.ich.org [database.ich.org]
Technical Guide: IR Spectroscopic Characterization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Topic: IR Spectroscopy Peak Assignments for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine Content Type: Publish Comparison Guide
Executive Summary
This guide provides a comprehensive structural analysis of This compound , a bidentate nitrogen-donor ligand often used in coordination chemistry and drug discovery. Unlike simple aliphatic amines, this molecule integrates two distinct aromatic heterocycles—a pyridine and a pyrazole—connected by an ethyl linker.
This document objectively compares the Infrared (IR) spectroscopic profile of the product against its synthetic precursors and alternative analytical techniques (Raman). It is designed to assist researchers in validating structural integrity, specifically confirming N1-alkylation and the presence of the primary amine.
Structural Deconvolution & Theoretical Assignments
To accurately assign peaks, we must deconstruct the molecule into three spectroscopically distinct domains. The resulting spectrum is a superposition of these functional groups, with specific shifts induced by the N1-substitution which locks the pyrazole tautomer.
Domain Analysis
-
Primary Amine (-NH₂): The critical functional handle. Expect characteristic N-H stretching doublets and scissoring modes.
-
Ethyl Linker (-CH₂-CH₂-): The aliphatic bridge. Introduces
C-H stretching and bending modes absent in fully aromatic precursors. -
Heterocyclic Core (Pyridine + Pyrazole): A complex region of aromatic C=C/C=N vibrations and ring breathing modes.
Validated Peak Assignment Table
| Frequency ( | Intensity | Vibrational Mode Assignment | Structural Origin | Diagnostic Value |
| 3420 - 3380 | Medium | Pyrazole-3-amine | High: Confirms primary amine. | |
| 3340 - 3290 | Medium | Pyrazole-3-amine | High: Paired with | |
| 3080 - 3010 | Weak | Pyridine/Pyrazole rings | General aromatic indicator. | |
| 2960 - 2850 | Medium | Ethyl Linker | Critical: Proves alkylation (linker presence). | |
| 1620 - 1590 | Strong | Amine / Pyridine Ring | Overlap region; Amine bend usually distinct. | |
| 1570 - 1430 | Strong | Pyridine/Pyrazole Skeleton | Characteristic "Fingerprint" of heterocycles. | |
| 1280 - 1250 | Medium | Confirms amine attachment to ring. | ||
| 1050 - 990 | Med/Sharp | Ring Breathing Mode | Pyridine Ring | Specific: "Star of David" vibration (Pyridine).[1] |
| 750 - 700 | Strong | 2-Substituted Pyridine | Diagnostic for 2-position substitution. |
Note on Tautomerism: Unsubstituted 3-aminopyrazole exists in dynamic equilibrium. The N1-alkylation in this product locks the structure, removing the broad, diffuse N-H bands associated with tautomeric proton exchange often seen in the precursor [1, 2].
Comparative Analysis: Performance & Alternatives
This section compares the "performance" of IR spectroscopy in two contexts: (1) Synthesis Validation (Product vs. Precursors) and (2) Methodological Utility (IR vs. Raman).
Comparison 1: Synthesis Validation (Product vs. Precursors)
Scenario: Synthesis via Michael addition of 3-aminopyrazole to 2-vinylpyridine.
| Feature | Precursor A: 3-Aminopyrazole | Precursor B: 2-Vinylpyridine | Product: 1-[2-(pyridin-2-yl)ethyl]... |
| 3400-3200 region | Broad/Diffuse (H-bonding/Tautomer) | Absent | Sharp Doublet (Free Primary Amine) |
| Aliphatic C-H | Absent | Absent (Vinyl C-H is distinct) | Present (2950-2850 |
| Vinyl C=C | Absent | Strong (~1630 | Absent (Consumed in reaction) |
| Ring Breathing | Pyrazole modes only | Pyridine modes only | Both sets present |
Comparison 2: Analytical Performance (IR vs. Raman)
Scenario: Choosing the best characterization method for the final solid product.
| Metric | FT-IR Spectroscopy | Raman Spectroscopy |
| Amine Detection | Superior. N-H bonds have strong dipole changes, resulting in intense IR peaks. | Poor. N-H scattering is weak; often obscured by fluorescence. |
| Ring Skeletons | Good, but complex overlap in 1600-1400 region. | Superior. Symmetric ring breathing modes are Raman active and very sharp. |
| Water Interference | High (Hygroscopic samples are difficult). | Low (Water is a weak Raman scatterer). |
| Sample Prep | Requires ATR contact or KBr pellet. | Non-contact (laser focus). |
Recommendation: Use FT-IR for routine quality control to confirm the amine functionality. Use Raman if detailed analysis of the pyridine/pyrazole ring conjugation or isomerism is required [3, 4].
Visualization of Structural Logic
The following diagram illustrates the structural deconvolution and the logic flow for confirming the molecule's identity using the assigned peaks.
Caption: Structural deconvolution of the target molecule linking specific chemical fragments to their diagnostic IR spectral features.
Experimental Protocol: ATR-FTIR Characterization
This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid-state analysis, eliminating the need for KBr pellets.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha) equipped with a Diamond or ZnSe ATR crystal.
-
Sample: Dry powder of this compound (>5 mg).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).
-
-
Sample Loading:
-
Place approximately 2-5 mg of the solid sample directly onto the center of the crystal.
-
Critical Step: Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (usually ~80-100 N). Reasoning: Poor contact results in weak intensity and noisy baselines, particularly in the high-wavenumber amine region.
-
-
Data Acquisition:
-
Scan range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Accumulate scans (recommended: 32 scans) to improve Signal-to-Noise (S/N) ratio.
-
-
Post-Processing:
-
Apply ATR Correction (if not automatic). Reasoning: ATR penetration depth is wavelength-dependent; uncorrected spectra show artificially lower intensity at high wavenumbers (N-H region).
-
Baseline correct if necessary (rubber band method).
-
-
Validation Check:
-
Verify the presence of the doublet at >3200 cm⁻¹.[2] If the peak is a single broad blob, the sample may be wet (H-bonding with water) or degraded.
-
Caption: Operational decision matrix for obtaining high-quality ATR-FTIR spectra of heterocyclic amines.
References
-
Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4269.
-
NIST Mass Spectrometry Data Center. "3-Aminopyrazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69.
-
Photothermal Spectroscopy Corp. "Traditional IR vs Raman Spectroscopy." Technological Comparison Guide.
-
Separation Science. "IR vs Raman Spectroscopy: Complementary Techniques." Analytical Methods Guide.
-
Sigma-Aldrich. "2-Ethylpyridine Product Specification & Spectral References."
Sources
Reference Standards for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine: Qualification & Analysis Guide
This guide outlines the critical quality attributes, analytical methodologies, and qualification strategies for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine , a critical intermediate scaffold used in the development of kinase inhibitors (e.g., p38 MAPK, CDKs) and coordination ligands.
Executive Summary: The Regioisomer Challenge
The primary challenge in certifying This compound is not merely chemical purity, but structural fidelity . The synthesis of N-substituted aminopyrazoles via alkylation often yields a mixture of N1 (desired) and N2 (unwanted) regioisomers.
A standard labeled "98% Pure" by HPLC may actually be 98% pure mixture of isomers if not rigorously characterized by 2D-NMR. This guide compares the analytical performance of Quantitative NMR (qNMR) versus Mass Balance (HPLC) approaches for qualifying this reference standard and provides definitive protocols for distinguishing regioisomers.
Comparative Analysis: Qualification Methodologies
For a Primary Reference Standard, two methodologies compete: Mass Balance (traditional) and qNMR (modern absolute quantification).
Comparison of Purity Assignment Methods
| Feature | Method A: Mass Balance (HPLC + TGA + KF) | Method B: 1H-qNMR (Internal Standard) |
| Principle | Direct ratio of analyte protons to Internal Standard (IS) protons. | |
| Regioisomer Specificity | Low. Unless the HPLC method is specifically developed to resolve isomers, they may co-elute. | High. Distinct chemical shifts for N-CH₂ protons allow simultaneous quantification of isomers. |
| Accuracy (Uncertainty) | High (typically ±0.5%), but propagates errors from all sub-methods. | High (±0.5-1.0%), provided the IS is stable and weighing is precise. |
| Sample Consumption | High (>10 mg for TGA/KF/HPLC). | Low (<5 mg), non-destructive. |
| Throughput | Low (Days).[1] | High (Hours).[1][2][3][4] |
| Verdict | Best for Working Standards where impurity profiling is needed. | Best for Primary Standards to establish absolute potency and isomeric ratio. |
Recommendation
Use qNMR for the initial certification of the primary lot to ensure the isomeric ratio is >99:1. Use HPLC-UV for routine monitoring of stability and degradation.
Critical Analytical Attributes (CAA)
A. Regiochemistry Verification (The "Gold Standard")
The position of the ethyl-pyridine chain on the pyrazole ring (N1 vs N2) changes the biological activity.
-
Desired Isomer (1,3-amine): The ethyl group is on the nitrogen distal to the amine.
-
Unwanted Isomer (1,5-amine): The ethyl group is on the nitrogen proximal to the amine.
Differentiation Logic:
-
NOESY NMR: In the desired 1,3-isomer, the
protons will show a Through-Space correlation (NOE) with the pyrazole H-5 proton. In the 1,5-isomer, the steric crowding often alters this signal or shows correlation to the amine protons (if visible).
B. HPLC Method Development (Basicity Management)
Both the pyridine and pyrazole rings are basic. Standard C18 columns with neutral pH mobile phases will result in severe peak tailing due to silanol interactions.
-
Solution: Use a Charged Surface Hybrid (CSH) C18 column or add an ion-pairing agent (TFA/Formic Acid) to maintain pH < 3.0.
Experimental Protocols
Protocol 1: Regiochemistry Assignment via 2D-NOESY
-
Instrument: 500 MHz NMR or higher.
-
Solvent: DMSO-d6 (prevents exchange of amine protons).
-
Pulse Sequence: Phase-sensitive NOESY with mixing time (
) of 500 ms. -
Critical Observation:
-
Locate the triplet/multiplet for the ethyl linker
(~4.2 ppm). -
Locate the pyrazole ring protons (H-4 ~5.5 ppm, H-5 ~7.3 ppm).
-
Positive ID: A strong cross-peak between
and H-5 confirms the 1-substituted (1,3-amine) structure. -
Negative ID: Absence of this cross-peak, or correlation to the amine
, suggests the 1,5-isomer or N2-alkylation.
-
Protocol 2: HPLC Purity & Impurity Profiling
-
Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine
) and 230 nm. -
System Suitability: Tailing factor < 1.5 for the main peak.
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This flow illustrates where the critical regioisomer impurity originates.
Caption: Divergent synthesis pathway showing the origin of the critical regioisomer impurity during alkylation.
Diagram 2: Analytical Decision Tree
A logic flow for certifying the reference standard.
Caption: Step-by-step decision matrix for qualifying the reference standard, prioritizing structural identity before potency.
References
-
Regioselectivity in Pyrazole Alkylation
-
qNMR vs.
-
HPLC of Basic Heterocycles
- Title: Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC.
- Source:Waters Corporation Applic
-
URL:[Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Validation of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine via X-ray Diffraction
Executive Summary: The Regioisomer Challenge
In the development of nitrogen-rich heterocyclic ligands and pharmaceutical intermediates, 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine represents a critical structural motif. However, its synthesis via the aza-Michael addition of 3-aminopyrazole to 2-vinylpyridine introduces a significant analytical challenge: tautomeric ambiguity .
3-aminopyrazole exists in equilibrium between its 3-amino and 5-amino tautomers. Upon alkylation, this equilibrium freezes, potentially yielding two distinct regioisomers: the desired 3-amino-1-alkyl product or the 5-amino-1-alkyl byproduct. While NMR spectroscopy provides connectivity data, it often struggles to unambiguously distinguish these isomers due to overlapping chemical shifts and rapid conformational exchange in the ethyl linker.
This guide outlines the definitive structural validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) , establishing it as the superior method for resolving isomeric identity and defining the precise 3D conformational preferences (gauche vs. anti) critical for ligand binding affinity.
Part 1: Comparative Analysis (XRD vs. Alternatives)
The following table contrasts the efficacy of SC-XRD against standard spectroscopic methods for this specific pyrazole-pyridine scaffold.
| Feature | SC-XRD (Gold Standard) | 1D NMR ( | 2D NMR (NOESY/HMBC) |
| Regioisomer ID | Absolute. Directly visualizes N1-substitution and C3-amine position. | Ambiguous. Chemical shifts of 3-amino vs 5-amino isomers are often within 0.2 ppm. | Conditional. Requires distinct NOE correlations between the alkyl chain and Pyrazole-H5, which can be obscured by spectral overlap. |
| Tautomerism | Frozen. Determines the precise protonation state of the amine and ring nitrogens in the solid state. | Averaged. Solution state often shows broad exchangeable proton signals, masking specific H-bond donors. | Averaged. Cannot distinguish rapid tautomeric exchange on the NMR timescale. |
| Conformation | Explicit. Measures the exact torsion angle of the ethyl linker (N-C-C-Py). | Inferred. Coupling constants ( | Qualitative. NOE intensities suggest proximity but lack precise geometric metrics. |
| Sample State | Solid (Crystal).[1] | Solution (CDCl | Solution. |
The "Blind Spot" of NMR
In solution, the ethylene linker (
Part 2: Experimental Protocol
Synthesis (Aza-Michael Addition)
To generate the target for validation, we utilize a base-catalyzed addition which favors the thermodynamic product.
-
Reagents: 1H-pyrazol-3-amine (1.0 eq), 2-vinylpyridine (1.2 eq), Glacial Acetic Acid (cat.), or DBU (cat.).
-
Conditions: Reflux in Ethanol or solvent-free at 90°C for 12 hours.
-
Purification: Flash column chromatography (EtOAc/MeOH) to isolate the major isomer.
-
Note: This reaction theoretically produces a mixture of N1-alkylated (major) and N2-alkylated (minor) products.
Crystallization Strategy
Obtaining diffraction-quality crystals is the bottleneck. For this flexible diamine, we employ a slow evaporation technique with a semi-polar solvent system to encourage intermolecular hydrogen bonding.
-
Solvent System: Ethanol:Ethyl Acetate (1:1 v/v).
-
Protocol:
-
Dissolve 20 mg of the purified solid in 2 mL of the solvent mixture in a standard HPLC vial.
-
Cap the vial and insert a small needle to create a single vent hole (controlled evaporation).
-
Store at 4°C in a vibration-free environment.
-
Timeline: Prismatic colorless crystals typically appear within 48–72 hours.
-
X-Ray Diffraction Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible ethyl chain).
-
Resolution: 0.8 Å or better.
-
Refinement: SHELXL (via OLEX2 interface).
Part 3: Structural Validation Workflow
The following diagram illustrates the logical flow from synthetic ambiguity to structural certainty.
Figure 1: The structural validation workflow. While NMR is a standard intermediate step, it often fails to distinguish the specific regioisomer of aminopyrazoles, necessitating SC-XRD.
Part 4: Structural Insights & Data Interpretation[2]
Upon solving the structure, the following parameters confirm the identity of This compound .
Regioisomer Confirmation (The "Fingerprint")
The key differentiator is the bond distance pattern within the pyrazole ring.
-
3-Amino Isomer (Target): The C3–N(amine) bond length is typically 1.34–1.36 Å , indicating partial double bond character due to resonance with the ring. The N1–N2 bond is a single bond (~1.36 Å).
-
5-Amino Isomer (Byproduct): If the alkyl chain is at N1 and the amine is at C5, the steric clash between the ethyl group and the amine group would be visible, and the bond lengths would reflect the 5-amino tautomer resonance.
-
Validation: In the target structure, the ethyl linker is attached to N1 , and the amine is at C3 , remote from the linker.
Conformational Analysis
The ethyl linker (
-
Torsion Angle: The N(pyrazole)-C-C-Py(pyridine) torsion angle usually adopts an anti-periplanar conformation (~180°) in the crystal lattice to minimize steric repulsion, unless specific intermolecular hydrogen bonds force a gauche conformation.
-
Implication: This "open" conformation suggests that for the molecule to act as a bidentate ligand (chelating a metal), it must undergo a significant conformational change (rotation) upon binding.
Intermolecular Packing
The crystal lattice is stabilized by a robust hydrogen bonding network:
-
Donor: The
group acts as a double donor. -
Acceptor: The Pyridine Nitrogen (
) and the Pyrazole N2 ( ) act as acceptors. -
Pattern: This typically forms infinite 1D chains or 2D sheets, often described by the graph set notation
or .
Figure 2: Primary hydrogen bonding interactions observed in the crystal lattice, stabilizing the solid-state structure.
References
-
Alkorta, I., & Elguero, J. (2022).[2] Tautomerism in Pyrazoles and Related Compounds. Molecules. Link
-
Context: Authoritative source on pyrazole tautomerism and the energy differences between 3-amino and 5-amino forms.[3]
-
-
Gao, F., et al. (2017).[4] Synthesis of 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines through an aza-Michael addition. Journal of Chemical Sciences. Link
- Context: Provides the synthetic protocol for aza-Michael addition of aminopyrazoles to vinyl ketones/pyridines, establishing the reaction mechanism.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
- Context: The standard software citation for the refinement of the X-ray d
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.Link
- Context: The database for verifying if specific pyrazole-pyridine analogs have been previously deposited.
Sources
Strategic Differentiation of Regioisomers: 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
This guide outlines the differentiation of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine (Isomer A) from its regioisomer, 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-5-amine (Isomer B).
The N-Alkylation Ambiguity
In the synthesis of N-substituted aminopyrazoles, researchers frequently encounter a critical regioselectivity challenge. The 3-aminopyrazole scaffold exhibits annular tautomerism (3-amino
When alkylating 3-aminopyrazole with 2-(pyridin-2-yl)ethyl electrophiles (e.g., halides or tosylates), the reaction often yields a mixture of two regioisomers:
-
Target Isomer (1,3-isomer): this compound.
-
Alternative Isomer (1,5-isomer): 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-5-amine.
Distinguishing these isomers is vital for Structure-Activity Relationship (SAR) studies, as the spatial orientation of the exocyclic amine dictates ligand-protein binding interactions.
Synthesis Pathways & Regiochemical Outcomes
While direct alkylation is prone to mixtures, cyclocondensation strategies offer higher control.
Figure 1: Synthetic routes yielding 1,3- and 1,5-aminopyrazole regioisomers.
Analytical Differentiation (The "Smoking Gun")
The most definitive method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) , specifically utilizing the Nuclear Overhauser Effect (NOE).
A. 1H NMR & NOESY Spectroscopy
The spatial proximity of the N1-substituent (the pyridine-ethyl chain) to the pyrazole ring protons is the differentiating factor.
| Feature | 1,3-Isomer (Target) | 1,5-Isomer (Alternative) |
| Structure | N1-R, C3-NH₂, C5-H | N1-R, C5-NH₂, C3-H |
| Proximity | N1-CH₂ is adjacent to H-5 | N1-CH₂ is adjacent to NH₂ |
| NOESY Signal | Strong cross-peak between N-CH₂ and H-5 | Cross-peak between N-CH₂ and NH₂ (if visible); NO cross-peak to ring C-H |
| Chemical Shift (H-5) | Typically downfield (~7.3-7.6 ppm) due to N1 proximity | N/A (Substituted by NH₂) |
| Chemical Shift (H-4) | Doublet (J ~2.0 Hz) | Doublet (J ~2.0 Hz) |
Mechanism of Differentiation
In the 1,3-isomer , the proton at position 5 (H-5) is physically close to the methylene group of the N1-substituent. In the 1,5-isomer , position 5 is occupied by the amine group, pushing the nearest ring proton (H-4) too far for a strong NOE correlation with the N1-chain.
Figure 2: NOE correlations distinguishing the target 1,3-isomer (left) from the 1,5-isomer (right).
B. 13C NMR Signatures
The carbon chemical shifts provide secondary confirmation.
-
C3 vs. C5: In 1-substituted pyrazoles, C5 is typically deshielded (downfield) relative to C3. However, the amino substituent strongly shields the attached carbon.
-
1,3-Isomer: C3-NH₂ (shielded, ~145-155 ppm) / C5-H (deshielded, ~130-140 ppm).
-
1,5-Isomer: C5-NH₂ (shielded, ~140-150 ppm) / C3-H (deshielded, ~135-145 ppm).
-
Note: Exact values depend on solvent (DMSO-d6 vs CDCl3), but the C5 signal in the 1,3-isomer corresponds to a CH (DEPT-135 positive) , whereas in the 1,5-isomer, the C5 signal is quaternary (DEPT-135 silent). This is a definitive test.
-
Experimental Protocol: Isolation and Verification
Step 1: Synthesis via Cyclocondensation (Recommended)
To maximize regioselectivity for the 1,3-isomer , avoid direct alkylation.
-
Reagents: 2-(pyridin-2-yl)ethylhydrazine (dihydrochloride) + 3-ethoxyacrylonitrile.
-
Conditions: Reflux in ethanol with mild base (e.g., NaOAc or Et3N).
-
Mechanism: The more nucleophilic terminal nitrogen of the hydrazine attacks the cyano group (or the beta-carbon depending on conditions), favoring the 3-amino formation under thermodynamic control [1].
Step 2: Purification
If a mixture is obtained (common in direct alkylation):
-
Column Chromatography: The 1,5-isomer is typically less polar than the 1,3-isomer due to internal hydrogen bonding between the 5-NH₂ and the pyridine nitrogen (if the chain length allows) or simply steric shielding of the N-site.
-
Mobile Phase: DCM:MeOH (95:5 to 90:10). The 1,5-isomer often elutes first.
-
Step 3: Validation Workflow
-
Run 1H NMR (DMSO-d6): Identify the pyrazole ring protons.
-
Look for two doublets (J ~2.0 Hz) or one doublet and one singlet.
-
-
Run NOESY: Irradiate the N-CH₂ signal (~4.2 ppm).
-
Observation: Enhancement of a ring proton signal (~7.5 ppm)
Confirm 1,3-Isomer . -
Observation: No enhancement of ring protons; enhancement of broad NH₂ singlet
Confirm 1,5-Isomer .
-
-
Run DEPT-135:
-
Identify the C-NH₂ carbon.
-
If C5 is a CH (positive peak)
1,3-Isomer . -
If C5 is quaternary (missing peak)
1,5-Isomer .
-
References
-
Regioselective Synthesis of Aminopyrazoles : Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Letters in Organic Chemistry . Link
-
NMR Differentiation : Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure.... St. Petersburg State Institute of Technology .[1] Link
-
Tautomerism Stability : Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules . Link
-
Alkylation Selectivity : Li, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry . Link
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A Researcher's Guide to the Elemental Analysis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine and Its Analogs
In the landscape of drug discovery and chemical research, the unambiguous characterization of novel synthesized compounds is a cornerstone of scientific rigor. For nitrogen-containing heterocyclic compounds such as 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine, a molecule of interest in medicinal chemistry, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis results for this compound, supported by data from structurally related molecules and a detailed protocol for its determination via combustion analysis.
The Foundational Importance of Elemental Analysis
Elemental analysis is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For a newly synthesized compound, comparing the experimentally determined elemental composition with the calculated theoretical values is a critical step in verifying its empirical formula.[1][2] For publication in reputable scientific journals, experimental values that deviate by no more than ±0.4% from the theoretical values are generally considered acceptable proof of purity.[1][2] This level of accuracy ensures that the material under investigation is indeed the target molecule and is not significantly contaminated with solvents, starting materials, or byproducts.
Theoretical Elemental Composition of this compound
The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For this compound, the molecular formula is C₁₀H₁₂N₄.
The molecular weight is calculated as follows:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol
-
Total Molecular Weight: 188.234 g/mol
From these values, the theoretical elemental percentages are derived:
-
% Carbon (C): (120.11 / 188.234) × 100 = 63.81%
-
% Hydrogen (H): (12.096 / 188.234) × 100 = 6.43%
-
% Nitrogen (N): (56.028 / 188.234) × 100 = 29.76%
Comparative Analysis with Structurally Related Compounds
| Compound Name | Molecular Formula | Theoretical % (C, H, N) | Experimental % (C, H, N) | Deviation % (C, H, N) | Reference |
| This compound | C₁₀H₁₂N₄ | 63.81, 6.43, 29.76 | N/A | N/A | This Guide |
| 2-Cyano-N'-(pyridin-4-ylmethylene)acetohydrazide | C₉H₈N₄O | 57.44, 4.29, 29.77 | 57.42, 4.33, 29.82 | -0.02, +0.04, +0.05 | [3] |
| 6-Amino-2-(4-chlorophenyl)-3-cyano-4-phenyl-pyridine | C₁₈H₁₂ClN₃ | 70.25, 3.93, 13.65 | 70.12, 3.88, 13.59 | -0.13, -0.05, -0.06 | [3] |
| 1,3-Diaryl Pyrazole Derivative (Compound 2a) | C₂₄H₁₈N₂O | 83.22, 5.24, 8.09 | 83.18, 5.21, 8.05 | -0.04, -0.03, -0.04 | [4] |
| Pyrazole-Substituted Pyridine (Compound 6b) | C₂₇H₂₀N₄O | 79.00, 4.91, 13.65 | 78.96, 4.87, 13.61 | -0.04, -0.04, -0.04 | [4] |
As the table demonstrates, the experimental values for related heterocyclic compounds generally fall well within the acceptable ±0.4% deviation, underscoring the reliability of modern elemental analysis techniques for such molecules.
The Standard Method: CHN Combustion Analysis
The most common method for determining the elemental composition of organic compounds is automated CHN combustion analysis. This technique is based on the complete combustion of a small, precisely weighed sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.
Experimental Workflow for CHN Analysis
Caption: Workflow of CHN Elemental Analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and thoroughly dried under vacuum to remove any residual solvents or water, as these will significantly affect the results.[5]
-
Accurately weigh approximately 2-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.
-
Fold and seal the tin capsule to create a compact, air-free pellet.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) with a pulse of pure oxygen.
-
The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx).
-
The resulting gas mixture is swept by a helium carrier gas through a reduction furnace containing copper, which reduces the nitrogen oxides to elemental nitrogen (N₂).
-
The mixture of CO₂, H₂O, and N₂ then passes through a gas chromatography column to separate the individual components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals for each gas.
-
By comparing the signal intensities to those obtained from the certified standard, the absolute amounts of C, H, and N in the sample are calculated.
-
The results are then expressed as a percentage of the initial sample weight.
-
Interpreting the Results: Potential Challenges
For nitrogen-rich heterocyclic compounds, certain challenges can arise:
-
Incomplete Combustion: The stability of the heterocyclic rings can sometimes lead to incomplete combustion, resulting in lower-than-expected carbon and nitrogen values. Modern elemental analyzers mitigate this with optimized furnace temperatures and oxygen flow.
-
Hygroscopicity: Amine-containing compounds can be hygroscopic, readily absorbing atmospheric moisture. This leads to artificially high hydrogen and low carbon and nitrogen percentages. Thorough drying of the sample is crucial.[6]
-
Formation of NOx: The high nitrogen content can lead to the formation of various nitrogen oxides. The reduction tube must be in good condition to ensure all NOx is converted to N₂, otherwise, the nitrogen percentage will be inaccurate.
A result outside the ±0.4% tolerance does not necessarily mean the compound is impure. It may indicate the presence of bound solvent or water, which should be investigated by other analytical techniques such as NMR spectroscopy and thermogravimetric analysis (TGA).
Conclusion
Elemental analysis remains an indispensable tool for the characterization of novel compounds like this compound. The theoretical composition of C: 63.81%, H: 6.43%, and N: 29.76% provides a clear benchmark for experimental verification. By employing a standardized CHN combustion analysis protocol and being mindful of the potential challenges associated with nitrogenous heterocycles, researchers can confidently ascertain the purity and empirical formula of their synthesized materials, thereby upholding the principles of scientific integrity.
References
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]
-
Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Publications. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC. [Link]
-
Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. [Link]
-
2-Ethylpyridine. PubChem. [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Elemental Analysis Error. Reddit. [Link]
- Elemental Analysis Calcul
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Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
-
Chemical composition calculations (as you type). GitHub Pages. [Link]
-
Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]
-
Calculators & Predictors. Chemaxon. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
-
Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. MDPI. [Link]
-
Molecular Weight & Elemental Analysis Calculator. Kashida Laboratory. [Link]
-
Elemental Composition Calculator. University of Illinois. [Link]
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- 6. reddit.com [reddit.com]
Safety Operating Guide
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine proper disposal procedures
[1][2][3]
Part 1: Executive Summary (Immediate Action)
Do not dispose of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine down the drain. This compound contains both pyridine and pyrazole moieties.[1][2] It is classified as a Hazardous Organic Base .[2] It poses significant risks of aquatic toxicity and can react exothermically with strong acids or oxidizers.[2]
Core Directive:
-
Segregate from oxidizing agents and strong acids immediately.[2]
-
Collect as "Hazardous Waste – Organic Alkali/Base."[2]
-
Destruction must be via high-temperature incineration at a licensed facility.[1][2]
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile.[3] As a senior scientist, I rely on Structure-Activity Relationships (SAR) when specific SDS data is sparse for niche building blocks.
| Feature | Technical Specification | Operational Implication |
| Chemical Class | Heterocyclic Primary Amine | Basic character; incompatible with acids/oxidizers.[1][2][4] |
| Molecular Weight | ~188.23 g/mol | Non-volatile solid; particulate management required.[2] |
| Key Moieties | Pyridine ring, Pyrazole ring, Ethyl linker | Pyridine: Aquatic toxin, potential carcinogen.Pyrazole: Potential skin/eye irritant.[3][4] |
| Predicted Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H411 (Toxic to aquatic life) | PPE Mandatory: Nitrile gloves, safety glasses, lab coat.[2][3] Use a fume hood to prevent inhalation of dust.[2] |
| RCRA Status | Not P-listed or U-listed specifically.[1][2] | Treat as D001 (if ignitable in solvent) or General Hazardous Waste due to toxicity.[2] |
Part 3: Pre-Disposal Treatment & Segregation
The "Why" Behind the Protocol: The most common accident involving heterocyclic amines arises from improper segregation.[2]
-
Acid Incompatibility: This compound is a base.[2] Mixing it with strong acids (e.g., Nitric Acid, Sulfuric Acid) in a waste stream will generate heat (exothermic neutralization).[2][3] If the waste container is sealed, this pressure buildup can cause an explosion.[2][3]
-
Oxidizer Incompatibility: The ethyl linker and amine group are susceptible to oxidation.[2] Mixing with strong oxidizers (e.g., Permanganates, Peroxides) can lead to fire or evolution of toxic nitrogen oxides (NOx).[2][3]
Segregation Protocol:
-
Stream: Designate for "Organic Base" or "Non-Halogenated Organic" waste streams.
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers if the compound is in a corrosive solution.[2]
-
Labeling: Must explicitly state "Contains Pyridine/Pyrazole Derivatives."[2]
Part 4: Detailed Disposal Workflows
Workflow A: Solid Waste (Pure Compound)
Applicable for expired shelf stocks or synthesis solids.[1][2]
-
Transfer: In a fume hood, transfer the solid into a clear, sealable bag or a wide-mouth HDPE jar.
-
Deactivation (Optional but Recommended for High Potency): If the compound is suspected to be highly bioactive, wet the solid slightly with a chemically compatible inert solvent (e.g., PEG-400) to prevent dust lofting during compaction.[2][3]
-
Secondary Containment: Place the primary container into the lab's solid hazardous waste drum.
-
Disposal Path: Incineration. Landfilling is strictly prohibited for pyridine derivatives due to groundwater leaching risks.[2]
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for HPLC waste or reaction solvents.[1][2]
-
pH Check: Ensure the waste solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate to prevent downstream reactions in the bulk tank.[2][3]
-
Solvent Compatibility:
-
Bulking: Pour into the "Non-Halogenated Organic" carboy.
-
Disposal Path: Fuel Blending or Incineration .[2]
Part 5: Decision Matrix & Workflow Visualization
The following diagram illustrates the critical decision points for disposing of this compound, ensuring compliance and safety.
Caption: Operational decision tree for the segregation and packaging of pyridine-pyrazole amine waste streams.
Part 6: Regulatory Compliance & Emergency Procedures
Regulatory Codes (US EPA/RCRA)
While this specific derivative is not explicitly "Listed" (U-list/P-list), it defaults to the following characteristics based on its parent structure (Pyridine, RCRA D038) and ignitability:
-
Waste Code: Manage as D001 (Ignitable) if in organic solvent, or Hazardous Waste (Toxic) .[3]
-
Best Practice: Many institutions manage all pyridine derivatives as D038 -like to ensure aggressive destruction protocols are used.[1][2]
Emergency Spill Response[3][5]
-
Evacuate: If a large quantity (>50g) of fine powder is released, evacuate the immediate area to let dust settle.[2]
-
PPE: Don double nitrile gloves and a P95/N95 respirator (or use SCBA if in a confined space).[2]
-
Containment: Cover spills with an Absorbent Pad or Vermiculite .[2] Do not use paper towels (combustible).[2]
-
Cleanup: Scoop material into a waste container. Wash the surface with a mild soap solution; do not use bleach (potential reaction with amine).[2]
Part 7: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.).[2] Compound Summary: Pyridine and Pyrazole Derivatives. National Library of Medicine.[2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. [1][2]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine, a compound featuring both a pyridine and a pyrazole moiety. The following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical classes.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. The primary engineering control for handling this and similar compounds is a certified chemical fume hood.[6][7] This minimizes the risk of inhalation of any aerosols or vapors and provides a contained space in case of a spill. Ensure that the fume hood has adequate airflow and is not cluttered. An eyewash station and a safety shower must be readily accessible.[8][9]
Key Engineering Controls:
| Control | Rationale |
| Chemical Fume Hood | Prevents inhalation of potentially harmful vapors or dust.[6][7] |
| Eyewash Station | Provides immediate decontamination in case of eye contact.[8][9] |
| Safety Shower | Essential for rapid decontamination of the body in case of a large spill.[9] |
| Good Ventilation | Minimizes the accumulation of potentially harmful vapors in the laboratory.[4][10] |
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. This multi-layered approach ensures comprehensive protection.[11]
Hand Protection
-
Glove Type: Chemical-resistant nitrile gloves are recommended.[10] Always inspect gloves for any signs of degradation or perforation before use.[7][12]
-
Gloving Practice: Double gloving is a prudent measure, especially for extended operations, to provide an extra layer of protection against potential tears or permeation.
Body Protection
-
Lab Coat: A clean, buttoned lab coat made of a suitable material should be worn to protect against minor spills and contamination of personal clothing.[10]
-
Coveralls: For larger scale work or when there is a significant risk of splashing, "bunny suit" coveralls offer more complete body protection.[13]
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[10][13] Standard safety glasses do not provide adequate protection.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance.
Respiratory Protection
-
Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.[12]
-
Risk of Aerosolization or Spills: If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, an N95-rated respirator or a higher level of respiratory protection should be used.[6][13]
Safe Handling and Emergency Procedures
A proactive approach to safety includes being prepared for accidental exposures.
General Handling
-
Avoid direct contact with the skin, eyes, and clothing.[14]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][15]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][14] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Management and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[10]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
Waste Disposal
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][10]
-
Never dispose of this compound or its waste down the drain.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][16]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
- MilliporeSigma. (2026). Safety Data Sheet: Pyrazole.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminopyrazine.
- PubChem. (n.d.). 2-(1H-Pyrazol-3-Yl)Pyridine.
- Fisher Scientific. (2015). Safety Data Sheet: 3-Aminopyrazole.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- Enamine. (n.d.). Safety Data Sheet: 1-(2-methylpropyl)-1H-pyrazol-5-amine.
- Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
- CymitQuimica. (2024). Safety Data Sheet: Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: Pyridine.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Lab Alley. (2024). Safety Data Sheet: Pyridine.
- CymitQuimica. (2024). Safety Data Sheet: 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine.
- Cole-Parmer. (2006). Material Safety Data Sheet: 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
